molecular formula C8H6N2O B167162 4(3H)-Quinazolinone CAS No. 134434-33-6

4(3H)-Quinazolinone

Cat. No.: B167162
CAS No.: 134434-33-6
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-quinazolin-4-one is a member of quinazolines.
4-Hydroxyquinazoline is a natural product found in Hydrangea febrifuga, Streptomyces, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-36-1
Record name 4(1H)-Quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Versatility of 4(3H)-Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase and tubulin.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 22a MDA-MB-231 (Breast)3.21
HT-29 (Colon)7.23
Compound A3 PC3 (Prostate)10
MCF-7 (Breast)10
HT-29 (Colon)12
Compound 5c HT29 (Colon)5.53
Compound 3j MCF-7 (Breast)0.20
Compound 3i A2780 (Ovarian)0.14
Compound 3d HeLa (Cervical)10
Compound 3e T98G (Glioblastoma)12
Compound 46 Aurora A (Kinase)0.084
Aurora B (Kinase)0.014
Compound 37 MCF-7 (Breast)2.86
HepG-2 (Liver)5.9
A549 (Lung)14.79
Compound 6d EGFR (Kinase)0.069
Compound 5c MCF-7 (Breast)13.7
Key Anticancer Mechanisms of Action

1. EGFR Kinase Inhibition: Many this compound derivatives act as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its downstream signaling pathways, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR signaling pathway and inhibition.

2. Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Quinazolinone This compound Derivative Quinazolinone->Tubulin Binds & Inhibits CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Inhibition of tubulin polymerization.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Experimental workflow for MTT assay.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mode of action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 27 S. aureus (Vancomycin-resistant)≤0.5
S. aureus (Linezolid-resistant)≤0.5
Ring 1 Variant S. aureus ATCC 29213≤8
Ring 2 Variant S. aureus ATCC 29213≤8
Ring 3 Variant S. aureus ATCC 29213≤8
Compound 4a E. coli4
S. aureus4
B. subtilis4
S. typhimurium8
C. albicans2
M. phaseolina8
Compound 4c S. typhimurium4
C. albicans2
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Several this compound derivatives have been reported to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping and Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test this compound derivatives orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Carrageenan_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize administer Administer Test Compound / Vehicle / Positive Control acclimatize->administer inject Inject Carrageenan into Paw administer->inject measure Measure Paw Volume at Time Intervals inject->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Workflow for Carrageenan-Induced Paw Edema.

Anticonvulsant Activity

The this compound nucleus is a key structural feature in several compounds with central nervous system activity, including anticonvulsant agents. Methaqualone is a well-known example from this class. The anticonvulsant effects are thought to be mediated, in part, through modulation of GABA-A receptors.

Quantitative Anticonvulsant Activity Data

The following table shows the median effective dose (ED50) of representative this compound derivatives in the maximal electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures.

Compound IDED50 (mg/kg) in MES TestReference
Compound 5f 28.90
Compound 5b 47.38
Compound 5c 56.40
Compound 5b 152
Compound 5c 165
Compound 5d 140
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the test this compound derivatives, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) to different groups of animals.

  • Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal or ear electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered as the endpoint for protection. Calculate the percentage of protection in each group and determine the ED50.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the therapeutic potential of this heterocyclic system. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound derivatives as novel therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

The Enduring Legacy of 4(3H)-Quinazolinone: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold, a bicyclic heterocyclic system, stands as a testament to the power of privileged structures in drug discovery. Its journey from a simple synthetic curiosity to the core of numerous therapeutic agents has been marked by serendipitous discoveries and rational drug design. This technical guide delves into the rich history of this compound in medicinal chemistry, providing a comprehensive overview of its evolution, key therapeutic applications, and the experimental methodologies that have underpinned its success.

A Historical Odyssey: From Sedatives to Targeted Cancer Therapies

The story of this compound in medicine began in the mid-20th century with the synthesis of methaqualone in 1951 by Indian researchers investigating potential antimalarial drugs.[1] While its antimalarial activity was unremarkable, its potent sedative and muscle relaxant properties were quickly recognized.[1] Marketed as Quaalude, methaqualone became a widely prescribed sedative-hypnotic in the 1960s and 70s before its high potential for abuse led to its classification as a controlled substance.[1][2][3]

The true renaissance of the this compound core, however, came with the advent of targeted cancer therapy. The realization that this scaffold could serve as a potent inhibitor of protein kinases propelled it to the forefront of oncology research. This led to the development of a new generation of anticancer drugs, fundamentally changing the treatment landscape for several malignancies.

Key Therapeutic Breakthroughs

The versatility of the this compound nucleus is evident in the diverse range of biological activities its derivatives exhibit. Beyond its initial use as a sedative, this scaffold has yielded potent anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Agents: The Kinase Inhibitor Revolution

The most significant contribution of the this compound scaffold to modern medicine is undoubtedly in the field of oncology. Several derivatives have been successfully developed as tyrosine kinase inhibitors (TKIs), targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.

  • Gefitinib (B1684475) (Iressa®): Approved for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), gefitinib was a landmark achievement in personalized medicine. It acts as a selective inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site.

  • Erlotinib (B232) (Tarceva®): Following in the footsteps of gefitinib, erlotinib is another potent EGFR TKI used in the treatment of NSCLC and pancreatic cancer.

  • Afatinib (B358) (Gilotrif®): A second-generation TKI, afatinib irreversibly inhibits the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broader spectrum of activity can overcome some forms of resistance to first-generation inhibitors.

The development of these drugs has highlighted the critical role of the this compound core in providing a rigid framework for optimal interaction with the kinase active site.

Anticonvulsant Activity: A Legacy of CNS Research

Building on the central nervous system (CNS) depressant effects observed with methaqualone, researchers have explored the anticonvulsant potential of this compound derivatives. While no major blockbuster drug has emerged from these efforts, numerous compounds have shown promising activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action is often attributed to the modulation of GABAergic neurotransmission.

Antimicrobial Agents: A Continuing Quest for Novel Antibiotics

The emergence of multidrug-resistant bacteria has spurred the search for new antibacterial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising starting point in this endeavor. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing encouraging minimum inhibitory concentrations (MICs).

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of this compound-Based Tyrosine Kinase Inhibitors

CompoundTarget(s)Cell LineIC50 (nM)Reference(s)
Gefitinib EGFRNR6wtEGFR (Tyr1173)37
NR6W (Tyr992)57
HCC827 (EGFR mutant)13.06
PC9 (EGFR mutant)77.26
Erlotinib EGFRIn vitro enzyme assay2
A431 (EGFR autophosphorylation)20
PC-9 (EGFR mutant)7
H3255 (EGFR mutant)12
Afatinib EGFR (wt)In vitro0.5
EGFR (L858R)In vitro0.4
EGFR (L858R/T790M)In vitro10
HER2In vitro14
PC-9ER (T790M)In vitro165
H1975 (T790M)In vitro57

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

CompoundTest ModelED50 (mg/kg)Reference(s)
Compound 5f MES28.90
Compound 5b MES47.38
Compound 5c MES56.40
Compound 5b scPTZ152
Compound 5c scPTZ165
Compound 5d scPTZ140
Methaqualone scPTZ200

Table 3: Antibacterial Activity of Representative this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Compound 27 S. aureus (MRSA)≤0.5
Compound 54 S. aureus ATCC 292130.004
Compound 3a S. aureus25.6
B. subtilis24.3
P. aeruginosa30.1
E. coli25.1
Compound 4a E. coli4
S. aureus4
B. subtilis4

Experimental Protocols

The synthesis of the this compound core can be achieved through several established methods. Below are detailed protocols for two common approaches: the Niementowski reaction and a typical synthesis of the anticancer drug, gefitinib.

Protocol 1: General Synthesis of 4(3H)-Quinazolinones via the Niementowski Reaction

This method involves the condensation of an anthranilic acid with an amide.

Materials:

  • Anthranilic acid derivative

  • Formamide (B127407) (or other suitable amide)

  • Microwave reactor (optional)

  • Sand bath or oil bath

  • Standard laboratory glassware

Procedure:

  • A mixture of the anthranilic acid derivative (1 equivalent) and an excess of formamide (e.g., 5 equivalents) is prepared.

  • Conventional Heating: The mixture is heated in a sand bath or oil bath at 130-150 °C for several hours (typically 4-6 hours).

  • Microwave Irradiation: Alternatively, the reaction can be performed in a microwave reactor at a set temperature (e.g., 150 °C) or power (e.g., 60 W) for a shorter duration (e.g., 20-30 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.

Protocol 2: Synthesis of Gefitinib

The synthesis of gefitinib involves a multi-step sequence, with a key step being the construction of the quinazolinone core followed by substitution at the C4 position and elaboration of the side chain.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • 6,7-Dimethoxy-4(3H)-quinazolinone is suspended in a suitable chlorinating agent such as thionyl chloride or a mixture of phosphoryl chloride and N,N-dimethylformamide.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The excess chlorinating agent is removed under reduced pressure.

  • The residue is treated with a cold aqueous solution of a base (e.g., sodium bicarbonate) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

  • 4-Chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (B193440) (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol (B130326) or acetonitrile.

  • The mixture is heated at reflux for several hours.

  • Upon cooling, the product often crystallizes out of the solution.

  • The solid is collected by filtration, washed with the reaction solvent, and dried.

Step 3: Demethylation and Etherification to Yield Gefitinib

  • The 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline is selectively demethylated at the 6-position using reagents like L-methionine and methanesulfonic acid.

  • The resulting 6-hydroxy derivative is then O-alkylated with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is heated until the starting material is consumed.

  • Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

  • The crude gefitinib is then purified by column chromatography or recrystallization.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and synthetic strategies, the following diagrams illustrate key pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (this compound) Gefitinib->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Quinazolinone_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Anthranilic_Acid Anthranilic Acid Derivative Condensation Condensation Reaction (Niementowski) Anthranilic_Acid->Condensation Amide Amide (e.g., Formamide) Amide->Condensation Quinazolinone This compound Core Condensation->Quinazolinone Purification Purification (e.g., Recrystallization) Quinazolinone->Purification

Caption: General workflow for the synthesis of 4(3H)-quinazolinones.

Conclusion and Future Perspectives

The history of this compound in medicinal chemistry is a compelling narrative of how a simple heterocyclic scaffold can be adapted and optimized to address a multitude of therapeutic challenges. From its early days as a sedative to its current prominence in oncology, this versatile core has consistently provided a robust platform for the development of novel drugs. The journey is far from over. As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of new and improved therapies for a wide range of human ailments. The ongoing research into its potential as antimicrobial and anticonvulsant agents, alongside the continuous refinement of its anticancer properties, ensures that the legacy of the this compound will endure for years to come.

References

The 4(3H)-Quinazolinone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its discovery and subsequent exploration have led to the development of numerous therapeutic agents and continue to inspire the design of novel drug candidates. This technical guide provides a comprehensive overview of the this compound core, including its discovery, significance, synthesis, and diverse pharmacological applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Discovery and Significance

The journey of the this compound scaffold began in the late 19th century, with the first synthesis of the basic ring system.[1] However, its profound significance in medicinal chemistry was not fully realized until the mid-20th century with the discovery of the sedative-hypnotic properties of methaqualone.[1] This discovery catalyzed extensive research into the pharmacological potential of this scaffold.

The versatility of the this compound nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility has enabled the development of compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The stability of the quinazolinone core also contributes to its appeal as a central framework for drug design.

Synthetic Methodologies

The synthesis of the this compound scaffold can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Experimental Protocol: Niementowski Reaction

One of the most common methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.

Materials:

  • Anthranilic acid

  • Formamide (B127407) (or other suitable amide)

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, a mixture of anthranilic acid and an excess of formamide is prepared.

  • The reaction mixture is heated to 120-130°C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Pharmacological Applications and Quantitative Data

The this compound scaffold has been successfully incorporated into a multitude of compounds with diverse therapeutic applications. The following sections summarize the key biological activities and present associated quantitative data in a structured format.

Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling molecules involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Gefitinib Various NSCLC linesVaries (nM to µM range)
Erlotinib Various cancer linesVaries (nM to µM range)
Lapatinib (B449) HER2+ breast cancer linesVaries (nM to µM range)
Compound 6d NCI-H460 (NSCLC)0.789
Compound 79 T790M/L858R EGFR mutant0.031
Compound (S)-C5 HCT1161.12
Compound (S)-C8 MCF-78.66
Compound 22a MDA-MB-2313.21
Compound 22a HT-297.23
Compound 101 MCF-70.34
Compound 101 CA46 (Burkitt lymphoma)1.0
A3 PC310
A3 MCF-710
A3 HT-2912
Anticonvulsant Activity

The discovery of methaqualone spurred the investigation of 4(3H)-quinazolinones as central nervous system (CNS) active agents, leading to the identification of potent anticonvulsant compounds.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
Compound 5f Mice (MES test)28.90
Compound 5b Mice (MES test)47.38
Compound 5c Mice (MES test)56.40
Compound 12 Mice (PTZ test)457
Compound 38 Mice (PTZ test)251
Compound 8 Mice (scPTZ test)0.248 (mmol/kg)
Compound 13 Mice (scPTZ test)0.239 (mmol/kg)
Compound 19 Mice (scPTZ test)0.338 (mmol/kg)
Compound 9a Mice (MES test)~10-fold less active than phenytoin
Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model.

Compound/DerivativeAnimal ModelInhibition of Edema (%)Reference
Compound 21 Rat32.5
Various derivatives Rat16.3 - 36.3
6-bromo-substituted Rat59.61
4-nitrostyryl-substituted Rat80.7
Compound 4b Rat49.47
Compound 4a Rat33.40
Antimicrobial Activity

The this compound scaffold has also served as a basis for the development of potent antimicrobial agents against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3a S. aureus25.6
Compound 3a B. subtilis24.3
Compound 3a P. aeruginosa30.1
Compound 3a E. coli25.1
Compound 3a A. fumigatus18.3
Compound 5a E. coli1
Compound 4a C. albicans2
Compound 16 S. aureus0.5 (mg/mL)
Compound 20 B. subtilis0.5 (mg/mL)
Compound 19 P. aeruginosa0.15 (mg/mL)

Signaling Pathways and Mechanisms of Action

A significant portion of the therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. Notably, their roles as inhibitors of EGFR and PI3K are well-documented.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. Several this compound-based drugs, including Gefitinib and Erlotinib, act as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site in the intracellular domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone This compound (e.g., Gefitinib, Erlotinib) Quinazolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Some this compound derivatives have been developed as PI3K inhibitors, blocking the phosphorylation of Akt and thereby promoting apoptosis and inhibiting cell proliferation.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinazolinone This compound (PI3K Inhibitor) Quinazolinone->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt signaling pathway and its inhibition by specific this compound derivatives.

Experimental Protocols for Biological Assays

Standardized and reproducible in vitro and in vivo assays are crucial for the evaluation of the biological activity of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping and Dosing: Divide animals into groups (control, reference, and test compound groups) and administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its rich history, coupled with the ongoing exploration of its diverse biological activities, ensures its continued relevance in the development of novel therapeutic agents. The ability to systematically synthesize and evaluate new derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of more potent and selective drugs to address a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Natural product sources of 4(3H)-Quinazolinone alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Product Sources of 4(3H)-Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif renowned for its wide distribution in natural products and its significant therapeutic potential. As a core component of over 200 naturally occurring alkaloids, this structure has garnered substantial interest in the fields of medicinal chemistry and drug discovery.[1][2] Natural this compound alkaloids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties.[3][4] This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details on their isolation and characterization, quantitative biological data, and insights into their mechanisms of action.

Natural Sources of this compound Alkaloids

These alkaloids are biosynthesized by a diverse range of organisms, from terrestrial plants to marine fungi and bacteria.

Plant Sources

Plants are a rich and historically significant source of this compound alkaloids. They are found in various plant families, with notable examples listed below.

  • Acanthaceae : Adhatoda vasica is a well-known medicinal plant that produces vasicinone.

  • Rutaceae : Species within this family are known to produce a variety of quinazolinone alkaloids.

  • Saxifragaceae : Dichroa febrifuga is a traditional Chinese medicinal herb famous for being the source of febrifugine (B1672321) and isofebrifugine, which possess potent antimalarial properties.[5]

  • Zygophyllaceae : Peganum harmala is a source of several alkaloids, including those with a quinazolinone core.

  • Brassicaceae : Isatis tinctoria (woad) is a plant known for producing the blue dye indigo, but it is also a source of the quinazolinone alkaloid tryptanthrin (B1681603).

  • Polygonaceae : Polygonum tinctorium is another indigo-producing plant from which tryptanthrin has been isolated.

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of structurally novel and biologically active this compound alkaloids.

  • Aspergillus sp. : Endophytic fungi such as Aspergillus nidulans isolated from marine mangrove plants have been shown to produce novel quinazolinone alkaloids like aniquinazolines A-D.

  • Penicillium sp. : An endophytic fungus, Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces a new quinazolinone alkaloid named peniquinazolinone A. Another species, Penicillium vinaceum, an endophyte from Crocus sativus, produces a unique quinazoline (B50416) alkaloid with cytotoxic and antifungal activities.

  • Marine-Derived Fungi : A fungus found in marine sediment is the source of 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ), which shows significant cytotoxicity against certain cancer cell lines.

Marine and Other Microbial Sources

The marine environment, with its unique biodiversity, offers a vast and largely untapped resource for new chemical entities.

  • Marine Bacteria : The marine bacterium Streptomyces sp. CNQ-617 is a source of actinoquinazolinone, a quinazolinone derivative that can suppress the motility of gastric cancer cells.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for selected naturally-occurring and nature-inspired this compound alkaloids.

Table 1: Anticancer and Cytotoxic Activities (IC₅₀/GI₅₀ Values)
Compound/DerivativeCancer Cell Line(s)IC₅₀/GI₅₀ (µM)Reference(s)
2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ)Various cancer cell linesSignificant cytotoxicity reported
TryptanthrinA375 melanoma cellsSignificant cytotoxicity reported
Synthetic Quinazolin-4(3H)-one Derivative 36 Caco-2, HepG2, MCF-723.31, 53.29, 72.22
Synthetic Quinazolin-4(3H)-one Derivative 37 SW4801.1
Synthetic Quinazolin-4(3H)-one Derivative 38 SW4808
Synthetic Quinazolin-4(3H)-one Derivative 41 HCT-116, MDA-MB-2312.29, 2.63
Synthetic Quinazolin-4(3H)-one Derivative 43 HepG2, A549, MCF-7, HeLa3.58, 4.85, 5.33, 6.19
Synthetic Quinazolin-4(3H)-one Derivative 44 HepG2, A549, MCF-7, HeLa1.20, 2.09, 1.56, 1.92
Quinazolin-4(3H)-one Hydrazides (3a-j )MCF70.20 - 0.84
Quinazolin-4(3H)-one Hydrazides (3a-j )A27800.14 - 3.00
Table 2: Antifungal Activities (EC₅₀ Values)
Compound/DerivativeFungal PathogenEC₅₀ (µg/mL)Reference(s)
Luotonin ABotrytis cinerea, Magnaporthe oryzae0.50 mM
Synthetic Tryptanthrin Derivative 66 Fusarium graminearum0.76
Synthetic Tryptanthrin Derivative 66 Botrytis cinerea1.65
Synthetic Tryptanthrin Derivative 67 Sclerotinia sclerotiorum0.70
Synthetic Tryptanthrin Derivative 67 Phomopsis sp.3.84
Synthetic Quinazolin-4(3H)-one Derivative I4 Botrytis cinerea0.92
Synthetic Quinazolin-4(3H)-one Derivative I2 Rhizoctonia solani11.20
Synthetic Quinazolin-4(3H)-one Derivative I25 Botrytis cinerea0.76

Experimental Protocols

The isolation and characterization of this compound alkaloids from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.

General Alkaloid Extraction

A common strategy for extracting alkaloids, which are basic compounds, involves acid-base extraction.

  • Sample Preparation : The source material (e.g., dried plant leaves, fungal culture) is first ground into a fine powder to maximize the surface area for solvent extraction. For materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is performed to remove fats and oils.

  • Acidic Extraction : The powdered material is macerated or percolated with an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.

  • Basification and Solvent Extraction : The acidic aqueous extract is then filtered and made alkaline by adding a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of around 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents. The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Concentration : The organic solvent containing the alkaloids is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Separation and Purification

The crude extract, which is a mixture of various compounds, is subjected to chromatographic techniques for the isolation of individual alkaloids.

  • Column Chromatography (CC) : This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase) of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate the compounds based on their differential adsorption to the silica gel.

  • High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is the method of choice due to its high resolution and efficiency. Reversed-phase HPLC, using a C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water), is commonly employed to isolate pure alkaloids from the fractions obtained from column chromatography.

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds, which are characteristic of the this compound core.

  • X-ray Crystallography : If the isolated compound can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualizations

Signaling Pathway Diagram

Certain quinazolinone derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. Inhibition of this pathway can suppress cancer cell proliferation and metastasis.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of quinazolinone alkaloids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of this compound alkaloids from a natural source.

Experimental_Workflow Start Natural Source Material (Plant, Fungus, etc.) Grinding Grinding & Drying Start->Grinding Extraction Solvent Extraction (e.g., Acid-Base) Grinding->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Bioassay1 Initial Bioassay (e.g., Cytotoxicity) CrudeExtract->Bioassay1 ColumnChrom Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChrom Bioassay1->ColumnChrom If Active Fractions Fractions ColumnChrom->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Active Fraction(s) Bioassay2->ActiveFraction Identify Active HPLC Preparative HPLC ActiveFraction->HPLC PureCompound Pure Compound HPLC->PureCompound StructureID Structure Elucidation (NMR, MS, IR) PureCompound->StructureID Final Identified this compound Alkaloid StructureID->Final

Caption: General workflow for bioassay-guided isolation of this compound alkaloids.

References

The 4(3H)-Quinazolinone Core: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated and developed for a wide array of therapeutic applications, owing to their ability to interact with various biological targets. This technical guide provides an in-depth overview of the pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Pharmacological Activities of this compound Derivatives

The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of biological effects. The primary pharmacological activities associated with this scaffold are detailed below.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][2] Their mechanisms of action are varied and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and various kinases.[3][4][5]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 36 Caco-223.31
HepG253.29
MCF-772.22
Compound 37 SW4801.1
Compound 38 SW4808
Compound 45 HT-2910.6
Quinazolin-4(3H)-one hydrazide 3a MCF70.20 ± 0.02
Quinazolin-4(3H)-one hydrazide 3j MCF70.20 ± 0.02
Compound 22a MDA-MB-2313.21
HT-297.23
Compound 17 HeLa4.93
HepG22.34
HCT-1166.07
MCF-73.35
Compound 21 (EGFR inhibitor) -0.077
Compound 25 (EGFR inhibitor) -0.059
Compound 24 (FGFR inhibitor) -0.055
Compound 25 (FGFR inhibitor) -0.029
Compound A3 PC310
MCF-710
HT-2912
Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 27 S. aureus (all tested strains)≤0.5
Compound 1 S. aureus ATCC 292132
Compound 4a S. typhimurium4
C. albicans2
M. phaseolina8
Compound 4c S. typhimurium4
E. coli8
Compound 5a Various bacterial and fungal strains1-16
Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.

Anticonvulsant Activity

The this compound core has been a fruitful scaffold for the discovery of anticonvulsant agents. Some derivatives have shown potent activity in preclinical models of epilepsy, suggesting their potential for the treatment of seizure disorders. The proposed mechanism for some of these compounds involves the modulation of GABAergic transmission.

Quantitative Data: Anticonvulsant Activity of this compound Derivatives

Compound/DerivativeTest ModelED50 (mg/kg)Reference
Compound 5f Anticonvulsant Drug Development (ADD) Program protocol28.90
Compound 5b Anticonvulsant Drug Development (ADD) Program protocol47.38
Compound 5c Anticonvulsant Drug Development (ADD) Program protocol56.40

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution)

G A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Experimental Workflow for Carrageenan-Induced Paw Edema

G A Administer test compound or vehicle to rodents B After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume/thickness at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models used to identify compounds with anticonvulsant properties.

Workflow for MES and scPTZ Anticonvulsant Screening

G cluster_0 Maximal Electroshock (MES) Test cluster_1 Subcutaneous Pentylenetetrazole (scPTZ) Test A Administer test compound or vehicle to mice B Apply a brief electrical stimulus via corneal or ear electrodes A->B C Observe for the presence or absence of the tonic hindlimb extension seizure B->C D Administer test compound or vehicle to mice E Administer a subcutaneous injection of pentylenetetrazole (PTZ) D->E F Observe for the onset and duration of clonic seizures E->F

Caption: Workflow for MES and scPTZ anticonvulsant screening tests.

Signaling Pathways

The diverse pharmacological activities of this compound derivatives stem from their interaction with various signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many this compound-based anticancer agents function as EGFR inhibitors. By binding to the tyrosine kinase domain of EGFR, they block downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by 4(3H)-quinazolinones.

Tubulin Polymerization

Some this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Quinazolinone This compound Derivative Quinazolinone->Tubulin Binds to CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 4(3H)-quinazolinones.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key inflammatory mediators.

COX Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Quinazolinone This compound Derivative Quinazolinone->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion

The this compound core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with notable successes in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The continued exploration of this privileged scaffold, aided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a consolidated overview of the key pharmacological properties, quantitative data, experimental methodologies, and relevant signaling pathways associated with the this compound core.

References

The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The Niementowski quinazolinone synthesis is a cornerstone reaction in medicinal chemistry, providing a straightforward and versatile route to the quinazolinone scaffold. This heterocyclic motif is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including approved anticancer drugs that target critical signaling pathways. This technical guide provides a comprehensive overview of the Niementowski synthesis, its mechanism, comparative experimental protocols, and its application in the development of targeted therapeutics, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Principles of the Niementowski Synthesis

The classical Niementowski quinazolinone synthesis involves the thermal condensation of an anthranilic acid with an excess of an amide. The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which subsequently cyclizes to form the quinazolinone ring system with the elimination of water. The reaction is typically carried out at elevated temperatures, often in the range of 130–150°C.[1]

A key variation of this synthesis involves the reaction of anthranilic acid with formamide (B127407) to yield the parent quinazolin-4(3H)-one.[2] The versatility of the synthesis allows for the introduction of various substituents on both the benzene (B151609) and pyrimidine (B1678525) rings by using appropriately substituted anthranilic acids and amides, respectively. This adaptability is crucial for the structure-activity relationship (SAR) studies inherent in drug discovery programs.

Reaction Mechanism

The reaction mechanism of the Niementowski quinazolinone synthesis is understood to proceed via an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to afford the final 4(3H)-quinazolinone product. A similar pathway is proposed for the related Niementowski quinoline (B57606) synthesis.[3]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate o-Amidobenzamide Intermediate Anthranilic_Acid->Intermediate + Amide - H2O Amide Amide (R'-C(O)NH2) Quinazolinone This compound Intermediate->Quinazolinone Cyclization - H2O Water H2O

Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

Traditionally, the Niementowski synthesis has been performed using conventional heating methods, which often require long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient alternative, significantly reducing reaction times and often improving yields.

Conventional Heating Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol describes a typical setup for a conventional Niementowski synthesis.

Materials:

Procedure:

  • A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is recrystallized from a suitable solvent to afford the pure 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.[4]

Microwave-Assisted Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol highlights the efficiency of microwave irradiation for the same transformation.

Materials:

  • 2-Aminobenzohydrazide

  • 2-Chlorobenzaldehyde

  • Ethanol

Procedure:

  • In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.

  • The vessel is sealed and subjected to microwave irradiation at 800 W for 5 minutes.

  • The reaction is monitored by TLC.

  • After completion, the mixture is allowed to cool to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent yields the pure product.[4]

Quantitative Data: A Comparative Analysis

The advantages of microwave-assisted synthesis over conventional heating are evident in the quantitative data. The following table summarizes a comparison of reaction times and yields for the synthesis of various quinazolinone derivatives.

ProductMethodReaction TimeYield (%)Reference
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional Heating10 hours79
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave Irradiation5 minutes87
6-Bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinoneConventional Heating6 hours75
Substituted 2,3-disubstituted-4(3H) quinazolinonesMicrowave Irradiation4-5 minutes85-95
1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-onesConventional Heating1.5 hours60-75
1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-onesMicrowave Irradiation10 minutes75-90

Application in Drug Development: Targeting the EGFR Signaling Pathway

Quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, a hallmark of cancer. Quinazolinone-based drugs like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.

The EGFR Signaling Pathway and its Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by quinazolinone-based drugs.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Activation ADP ADP TK_Domain->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TK_Domain->Downstream ATP ATP ATP->TK_Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->TK_Domain Blocks ATP Binding

EGFR Signaling Pathway and Inhibition by Quinazolinones.
Experimental Workflow for Inhibitor Development

The development of novel quinazolinone-based EGFR inhibitors follows a structured workflow, from synthesis to biological evaluation.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Niementowski Niementowski Synthesis (Conventional or Microwave) Purification Purification & Characterization Niementowski->Purification In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft Studies) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization In_Vivo->Lead_Opt SAR->Lead_Opt Lead_Opt->Niementowski Iterative Design & Synthesis

Workflow for Quinazolinone Inhibitor Development.

Conclusion

The Niementowski quinazolinone synthesis remains a highly relevant and powerful tool in the arsenal (B13267) of medicinal chemists. Its operational simplicity, coupled with the efficiency gains offered by modern techniques like microwave-assisted synthesis, ensures its continued application in the discovery and development of novel therapeutics. The successful application of this synthesis in generating potent EGFR inhibitors underscores its importance in the field of oncology drug discovery. For researchers and drug development professionals, a thorough understanding of the Niementowski synthesis and its variations is essential for the rational design and efficient synthesis of the next generation of quinazolinone-based medicines.

References

Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4(3H)-Quinazolinone is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the parent this compound molecule. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol [1]
CAS Number491-36-1[1]
AppearanceWhite solid

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the combined interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the characteristic spectral features of this core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d1HH-5
~7.85t1HH-7
~7.75d1HH-8
~7.55t1HH-6
~8.20s1HH-2
~12.5br s1HN-H

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and data from substituted quinazolinones.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~162.7C-4 (C=O)
~149.2C-8a
~152.8C-2
~121.4C-4a
~126.3C-8
~127.0C-6
~135.1C-7
~128.2C-5

Note: The chemical shifts are approximate and derived from data on closely related quinazolinone derivatives.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is typically obtained using a KBr pellet or as a thin solid film.

Wavenumber (cm⁻¹)IntensityAssignment
~3402Strong, broadN-H stretch
~3100-3000MediumAromatic C-H stretch
~1681StrongC=O (Amide) stretch[4]
~1610Medium-StrongC=N stretch
~1470MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electron Impact (EI) is a common ionization method for this type of compound.

m/zRelative IntensityAssignment
146High[M]⁺ (Molecular Ion)
118Medium[M-CO]⁺
91Medium[M-CO-HCN]⁺
90Medium[M-CO-H₂CN]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition:

    • The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion MS_Data Mass Spectrum (m/z = 146) MW Molecular Weight Confirmation MS_Data->MW Molecular Ion Final_Structure Elucidated Structure of This compound MW->Final_Structure IR_Data IR Spectrum Func_Groups Functional Groups (C=O, N-H, Aromatic) IR_Data->Func_Groups Characteristic Bands Func_Groups->Final_Structure H_NMR ¹H NMR Connectivity C-H Framework & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity Connectivity->Final_Structure

Caption: Logical flow for the structural elucidation of this compound.

References

Tautomerism in 4(3H)-Quinazolinone Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds. The therapeutic efficacy and chemical reactivity of these molecules are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this compound structures, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document is intended to serve as a vital resource for researchers in drug discovery and development, offering insights into the structural dynamics that govern the function of this important class of heterocyclic compounds.

Introduction to this compound and Tautomerism

The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position.

This arrangement gives rise to prototropic tautomerism, a form of structural isomerism involving the migration of a proton. In the case of 4(3H)-quinazolinones, the most significant equilibrium is the lactam-lactim tautomerism . This involves the reversible interconversion between the amide-like This compound (lactam) form and the enol-like 4-hydroxyquinazoline (B93491) (lactim) form. The position of this equilibrium can significantly impact the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and electronic distribution, which in turn dictates its biological activity and interaction with molecular targets.

The Lactam-Lactim Tautomeric Equilibrium

The primary tautomeric relationship in the this compound core is the equilibrium between the lactam and lactim forms. In the solid state and in most solutions, the lactam form is predominantly favored. X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.

Figure 1: The lactam-lactim tautomeric equilibrium in this compound.

Beyond the fundamental lactam-lactim forms, substitutions on the quinazolinone ring can introduce other potential tautomeric equilibria, such as amino-imino tautomerism, particularly when an amino group is present at the C2 position. Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown through 15N NMR that these derivatives exist predominantly in the imino tautomeric form in DMSO solution[1].

Quantitative Analysis of Tautomeric Equilibrium

Understanding the relative stability of tautomers is critical for predicting molecular behavior. While extensive experimental data on the tautomeric equilibrium constant (K_T) for the parent this compound across various solvents is limited in the literature, computational studies provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.

A recent DFT study investigated the stability of five possible isomers of 4-hydroxyquinazoline (4-HQZ), concluding that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents[2]. The relative energies highlight the energetic preference for the lactam structure.

Tautomer FormGas Phase (ΔE, kcal/mol)Methanol (ΔE, kcal/mol)DMSO (ΔE, kcal/mol)Cyclohexane (ΔE, kcal/mol)
This compound (Lactam) 0.00 (Reference) 0.00 (Reference) 0.00 (Reference) 0.00 (Reference)
4-Hydroxyquinazoline (Lactim)5.595.165.025.61
Isomer C26.6926.8926.9126.68
Isomer D33.1933.1033.0833.20
Isomer E1.331.051.011.34
Data sourced from DFT calculations by Fathalla et al. (2022)[2]. ΔE represents the energy relative to the most stable tautomer (this compound).

These computational findings are supported by experimental observations, which indicate that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO)[3]. The stability of the lactam form is attributed to its π-electron delocalized system, which confers a degree of aromatic character[3].

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution rely heavily on spectroscopic methods. NMR and UV-Vis spectroscopy are the primary tools employed for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution. The determination of tautomer ratios is typically achieved by integrating the signals corresponding to protons that are unique to each tautomer.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a sample of the this compound derivative.

    • Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration typically between 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • Shim the instrument to obtain optimal magnetic field homogeneity.

    • Set the probe to the desired temperature. Temperature can affect the rate of interconversion and the equilibrium position.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for full magnetization recovery. This is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify distinct, well-resolved signals that are unique to the lactam and lactim tautomers. For the parent compound, the N-H proton of the lactam and the O-H proton of the lactim are key signals, though their exchange rates can sometimes lead to broad peaks. Protons on the heterocyclic ring (e.g., H2 or H5) may also exhibit different chemical shifts for each tautomer.

    • Carefully integrate the area under the chosen signals for each tautomer.

    • Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.

      • Ratio (Lactam : Lactim) = (Integral_Lactam / N_protons_Lactam) : (Integral_Lactim / N_protons_Lactim)

      • The equilibrium constant, K_T, is calculated as [Lactim] / [Lactam].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Quinazolinone in Deuterated Solvent Acquire Acquire 1D ¹H NMR Spectrum (Ensure sufficient D1 delay) Prep->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Identify Identify Unique Signals for Each Tautomer Process->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate Molar Ratio and K_T Integrate->Calculate

Figure 2: Experimental workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra. The method relies on the application of the Beer-Lambert law.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., ethanol, acetonitrile, water with buffer).

    • Prepare a series of dilutions from the stock solution to establish a linear calibration curve if needed, though for equilibrium studies, a single, appropriate concentration is often used across different conditions.

    • For pH-dependent studies, prepare a series of solutions in buffers of varying pH.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument lamp to warm up for at least 30 minutes for stable readings.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

    • Identify the absorption maxima (λ_max) for the different tautomeric forms. Often, one tautomer will absorb more strongly at a specific wavelength than the other.

  • Data Analysis (for determining K_T):

    • This analysis can be complex if the spectra of the pure tautomers are unknown and significantly overlap.

    • If the spectra are distinct: The absorbance at a wavelength where only one tautomer absorbs (or absorbs predominantly) can be used to determine its concentration, and by extension, the concentration of the other tautomer.

    • pH-Titration Method: Record spectra at various pH values. At very low and very high pH, the equilibrium may be shifted entirely to one tautomer. The spectra at these extremes can be considered representative of the pure forms. At intermediate pH values, the spectrum is a mixture. The equilibrium constant can be determined from the absorbance changes at a specific wavelength as a function of pH.

    • Chemometric Methods: For overlapping spectra, computational methods like deconvolution or multivariate analysis can be used to resolve the individual spectra of the tautomers from a series of measurements (e.g., in different solvent mixtures) and calculate their relative concentrations.

Factors Influencing Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is sensitive to several environmental and structural factors. Understanding these influences is crucial for controlling the properties of quinazolinone-based compounds.

Factors Equilibrium Lactam <=> Lactim Equilibrium Solvent Solvent Polarity (H-bonding capability) Solvent->Equilibrium pH pH / Acidity pH->Equilibrium Temp Temperature Temp->Equilibrium Substituents Substituents (Electronic & Steric Effects) Substituents->Equilibrium

References

The 4(3H)-Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the General Mechanism of Action

Introduction

The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][] This "privileged structure" forms the basis of numerous therapeutic agents, with derivatives demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The diverse pharmacological profile stems from the ability of the quinazolinone ring system to be readily functionalized at various positions, allowing for fine-tuning of its interaction with a wide array of biological targets.[4] This guide provides a technical overview of the predominant mechanisms of action for this compound-based drugs, focusing on their roles as kinase inhibitors and microtubule disruptors, with detailed experimental protocols and quantitative data for researchers in drug development.

Anticancer Mechanisms of Action

The most prominent and clinically successful application of this compound derivatives is in oncology. Their anticancer effects are primarily attributed to two distinct mechanisms: the inhibition of protein kinases involved in cell signaling and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Tyrosine Kinases: Targeting EGFR Signaling

A major class of this compound-based drugs functions as potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Quinazolinone-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing receptor autophosphorylation and blocking the initiation of downstream signaling. This blockade halts the pro-proliferative and anti-apoptotic signals, effectively inhibiting tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates GRB2 GRB2/SOS EGFR->GRB2 Activates Quinazolinone This compound Drug (e.g., Gefitinib) Quinazolinone->EGFR Inhibits (ATP-competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by this compound drugs.

The potency of quinazolinone-based EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against both the enzyme and various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineIC50 (nM)Reference
Gefitinib EGFR (Tyr1173)37HCC827 (NSCLC)13.06
EGFR (Tyr992)37PC9 (NSCLC)77.26
EGFR (NR6W)26H3255 (NSCLC)3
Erlotinib EGFR (Wild-Type)2A549 (NSCLC)7350
EGFR (L858R)<1H1975 (NSCLC)3010
Lapatinib EGFR10.8BT474 (Breast)60 (Autophosph.)
HER2 (ErbB2)9.8HN5 (Head & Neck)80 (Autophosph.)
Compound 13 EGFR (Wild-Type)5.06A549 (NSCLC)7350
(Zhang et al.)H1975 (NSCLC)3010

This protocol describes a typical radiometric assay to determine the IC50 values of a quinazolinone-based inhibitor against purified EGFR kinase domains.

  • Reaction Setup : The assay is performed in a 96-well polystyrene plate. The final reaction volume is 45 µL.

  • Reagent Preparation :

    • Kinase Buffer : 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 7.5, 2 mM MnCl₂, 1 mM dithiothreitol.

    • ATP Mix : 10 µM ATP combined with 1 µCi of [γ-³³P]ATP per reaction.

    • Peptide Substrate : 50 µM Biotin-EEEEYFELVAKKK-CONH₂.

    • Inhibitor : Prepare serial dilutions of the this compound compound in DMSO, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the assay should be consistent across all wells (e.g., 1%).

    • Enzyme : Purified intracellular kinase domain of EGFR, diluted to provide approximately 1 pmol (20 nM final concentration) per reaction.

  • Assay Procedure :

    • Add Kinase Buffer, ATP Mix, Peptide Substrate, and diluted inhibitor to each well.

    • Initiate the reaction by adding the purified EGFR enzyme.

    • Incubate the plate for 10 minutes at room temperature (23°C).

    • Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.

  • Signal Detection :

    • Transfer 75 µL of the terminated reaction mix to a phosphocellulose filter plate.

    • Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add 50 µL of scintillation cocktail to each well.

    • Quantify the incorporated radioactivity using a scintillation counter (e.g., Packard Topcount).

  • Data Analysis :

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model.

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

Another well-established anticancer mechanism for this compound derivatives is the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.

Compounds acting via this mechanism bind to tubulin heterodimers, typically at the colchicine-binding site, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis. This mechanism is particularly effective against rapidly proliferating cancer cells.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents on Ice: - Purified Tubulin - GTP - Polymerization Buffer - Test Compound (Quinazolinone) - Controls (Paclitaxel, Nocodazole) plate_prep 1. Add Test Compound / Controls to pre-warmed 37°C 96-well plate reagents->plate_prep initiate 2. Initiate Polymerization by adding cold Tubulin/GTP mix plate_prep->initiate read 3. Immediately place in plate reader at 37°C and begin kinetic read (Absorbance at 340nm) initiate->read curves Generate Polymerization Curves (Absorbance vs. Time) read->curves vmax Determine Vmax (Rate of Polymerization) curves->vmax ic50 Calculate IC50 Value from Dose-Response Curve vmax->ic50

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

The efficacy of these compounds is measured by their ability to inhibit tubulin polymerization (IC50) and their cytotoxic effects on cancer cells (GI50).

CompoundTubulin Polymerization IC50 (µM)Cell LineGI50 (µM)Reference
Compound 2 3.16 ± 0.21MCF-7 (Breast)0.051
(Discovery)PC-3 (Prostate)0.440
Compound 39 InhibitorHT29 (Colon)0.02
(2-naphthyl)H460 (Lung)0.04
Compound 64 InhibitorHT29 (Colon)0.10
(2-methoxystyryl)H460 (Lung)0.14
Colchicine (B1669291) 3.33 ± 0.09--
Nocodazole ~5--

This protocol outlines a cell-free assay to measure a compound's effect on tubulin polymerization by monitoring changes in light scattering.

  • Materials and Reagents :

    • Purified tubulin (>97% pure, e.g., from porcine brain), stored lyophilized at -70°C.

    • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

    • GTP solution: 100 mM in water.

    • Glycerol (B35011) (for enhancing polymerization).

    • Test compound (this compound derivative) and controls (Paclitaxel as enhancer, Nocodazole/Colchicine as inhibitor).

    • Half-area 96-well microplates.

    • Temperature-controlled microplate spectrophotometer capable of kinetic reads at 340 nm.

  • Reagent Preparation :

    • On ice, reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a concentration of 10 mg/mL.

    • Prepare a "Tubulin Master Mix" on ice. For a final concentration of 3 mg/mL tubulin, mix tubulin stock, G-PEM buffer, GTP (to 1 mM final), and glycerol (to 10% final).

    • Prepare 10x stock solutions of the test compound and controls in G-PEM buffer (with a small amount of DMSO if necessary).

  • Assay Procedure :

    • Pre-warm the microplate reader and the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells of the pre-warmed plate.

    • To initiate polymerization, add 90 µL of the cold Tubulin Master Mix to each well. Pipette gently to mix, avoiding bubbles.

    • Immediately place the plate in the 37°C plate reader.

    • Begin a kinetic read, measuring the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis :

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • The rate of polymerization (Vmax) is determined from the steepest slope of the linear portion (growth phase) of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Mechanism of Action

Certain this compound derivatives exhibit significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Some quinazolinones have been developed as selective COX-2 inhibitors, which is advantageous as COX-2 is the inducible isoform at sites of inflammation, whereas COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa.

In addition to COX inhibition, some studies suggest that quinazolinone derivatives can modulate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that recognizes bacterial lipopolysaccharide (LPS), triggering an innate immune response that leads to the production of inflammatory cytokines.

Quantitative Data: COX Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound 4 >1000.33>303.0
Compound 6 >1000.40>250.0
Compound 8k -1.12 (NO inhibition)-
Celecoxib >1000.30>333.0
Diclofenac 1.50.314.87
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the COX-1 and COX-2 inhibitory activity of test compounds.

  • Assay Principle : The ovine cyclooxygenase enzyme (COX) inhibition assay measures the production of prostaglandin (B15479496) F2α (PGF2α), which is derived from the reduction of COX-derived prostaglandin H2 (PGH2).

  • Materials :

    • Ovine COX-1 and COX-2 enzymes.

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compounds and reference drugs (e.g., Celecoxib, Diclofenac).

    • Stannous chloride (SnCl₂) for reducing PGH2 to PGF2α.

    • Enzyme immunoassay (EIA) kit for PGF2α quantification.

  • Assay Procedure :

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the reaction buffer containing heme for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a strong acid (e.g., HCl).

    • Reduce the PGH2 product to the more stable PGF2α by adding SnCl₂.

  • Quantification :

    • Quantify the amount of PGF2α produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

    • Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

The this compound scaffold represents a cornerstone in the development of targeted therapies. Its derivatives have proven to be highly effective modulators of key cellular processes, most notably as ATP-competitive inhibitors of the EGFR signaling pathway and as disruptors of microtubule assembly via binding to the colchicine site on tubulin. These mechanisms form the basis of their potent anticancer activity. Furthermore, the scaffold's ability to be adapted to inhibit enzymes like COX-2 highlights its broader therapeutic potential in treating inflammatory conditions. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers aiming to further explore and exploit the vast potential of this privileged chemical structure in the design of next-generation therapeutic agents.

References

Methodological & Application

One-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of nitrogen-containing heterocyclic compounds, is detailed in these application notes. Due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, quinazolinones are a significant scaffold in medicinal chemistry and drug development.[1] One-pot, multi-component reactions (MCRs) are favored for their efficiency, reduced waste, and operational simplicity in synthesizing these molecules.[2]

This document outlines three distinct and efficient one-pot protocols for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, targeting researchers, scientists, and professionals in drug development. The protocols vary in starting materials, reaction conditions, and catalytic systems, providing versatile options for different laboratory settings and substrate requirements.

Logical Workflow for One-Pot Synthesis

The general workflow for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones involves the combination of starting materials, a reaction phase under specific conditions, and subsequent product isolation. This streamlined process enhances efficiency by minimizing intermediate purification steps.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: One-Pot Reaction cluster_2 Step 3: Product Isolation cluster_3 Final Product A Starting Material 1 (e.g., Isatoic Anhydride) E Mix & Heat (Conventional or MW) or Irradiate (Ultrasound) A->E B Starting Material 2 (Amine) B->E C Starting Material 3 (Orthoester/Aldehyde) C->E D Catalyst/Solvent (If required) D->E F Reaction Work-up (e.g., Quenching, Extraction) E->F Reaction Completion G Purification (e.g., Recrystallization, Chromatography) F->G H 2,3-Disubstituted 4(3H)-Quinazolinone G->H Pure Product

Caption: General experimental workflow for one-pot synthesis.

Protocol 1: Catalyst-Free Synthesis from Isatoic Anhydride (B1165640) under Thermal and Microwave Conditions

This protocol describes a green and convenient three-component reaction (3-MCR) for synthesizing 2,3-disubstituted 4(3H)-quinazolinones from isatoic anhydride, an amine, and an orthoester.[3][4] The method is highly efficient, proceeds without a catalyst or solvent, and can be performed using either classical heating or microwave irradiation.[3]

General Reaction Scheme

The core reaction involves the condensation of isatoic anhydride, a primary amine, and an orthoester to form the desired quinazolinone framework in a single step.

IsatoicAnhydride Isatoic Anhydride reactants_hub IsatoicAnhydride->reactants_hub Amine R²-NH₂ (Amine) Amine->reactants_hub Orthoester R¹-C(OR³)₃ (Orthoester) Orthoester->reactants_hub Quinazolinone 2,3-Disubstituted This compound reactants_hub->Quinazolinone One-Pot (3-MCR)

Caption: Three-component reaction for quinazolinone synthesis.

Experimental Protocol

Method A: Conventional Heating

  • In a round-bottom flask, combine isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).

  • Heat the reaction mixture at 120 °C for approximately 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add cold water to the flask and stir until a solid precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 2,3-disubstituted this compound.

Method B: Microwave Irradiation

  • In a microwave-safe reaction vessel, mix isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C (150 W) for 20–30 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Follow the work-up and purification steps (5-7) as described in Method A.

Data Presentation

The following table summarizes the yields obtained for various substrates using both conventional heating and microwave irradiation.

EntryAmine (R²)Orthoester (R¹)MethodTimeYield (%)
1AnilineTrimethyl orthoformateA5 h92
2AnilineTrimethyl orthoformateB20 min96
34-MethylanilineTrimethyl orthoacetateA5 h94
44-MethylanilineTrimethyl orthoacetateB25 min98
54-MethoxyanilineTrimethyl orthoformateA5 h95
64-MethoxyanilineTrimethyl orthoformateB20 min98
74-ChloroanilineTrimethyl orthoformateA5 h88
84-ChloroanilineTrimethyl orthoformateB30 min92
9BenzylamineTrimethyl orthoformateA5 h90
10BenzylamineTrimethyl orthoformateB25 min95

Method A: Conventional Heating at 120 °C. Method B: Microwave Irradiation at 140 °C.

Protocol 2: Ultrasound-Assisted, Heterogeneous Catalysis

This protocol employs ultrasound irradiation as an energy-efficient and environmentally friendly activation method for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones. The reaction uses a reusable, nano-scale TiO₂@SiO₂ composite as a heterogeneous catalyst.

Experimental Protocol
  • To a flask, add isatoic anhydride (1.0 mmol), an aromatic aldehyde (1.0 mmol), an amine (1.2 mmol), and the nano-TiO₂@SiO₂ catalyst (specify loading, e.g., 10 mol%).

  • Add ethanol (5 mL) as a green solvent.

  • Submerge the flask in an ultrasonic bath and irradiate with a high-intensity ultrasound probe (e.g., 40 W) at room temperature.

  • Monitor the reaction via TLC until the starting materials are consumed.

  • After the reaction is complete, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent like ethanol/water to yield the final product.

Data Presentation

This table shows representative results for the ultrasound-assisted synthesis.

EntryAmineAldehydeTime (min)Yield (%)
1AnilineBenzaldehyde3095
24-MethylanilineBenzaldehyde3592
3Aniline4-Chlorobenzaldehyde3094
4Benzylamine4-Methoxybenzaldehyde4089
5Ammonium AcetateBenzaldehyde4585

(Note: The quantitative data is representative of typical results for this method as described in the literature.)

Protocol 3: Catalyst-Free Synthesis from N-(2-aminobenzoyl)benzotriazoles

This protocol presents an alternative catalyst-free and neat (solvent-free) reaction for synthesizing 2,3-disubstituted 4(3H)-quinazolinones starting from N-(2-aminobenzoyl)benzotriazoles. These starting materials serve as stable and effective precursors to the reactive acylating species required for the cyclization.

Experimental Protocol
  • In a reaction vial, thoroughly mix N-(2-aminobenzoyl)benzotriazole (1.0 mmol), a primary amine (1.2 mmol), and an orthoester (3.0 mL).

  • Heat the neat reaction mixture at 100 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to ambient temperature.

  • Treat the crude mixture with a small amount of diethyl ether and stir.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The table below summarizes the results for the synthesis of various 2,3-disubstituted quinazolinones using this method.

EntryAmineOrthoesterTime (h)Yield (%)
1AnilineTriethyl orthoformate885
24-MethylanilineTriethyl orthoformate889
3BenzylamineTriethyl orthoformate882
4AnilineTriethyl orthoacetate884

These protocols provide a range of methodologies that can be selected based on available equipment (conventional heating, microwave, ultrasound), desired reaction times, and precursor availability. All methods demonstrate the power of one-pot synthesis for the efficient construction of the valuable this compound scaffold.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4(3H)-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4(3H)-quinazolinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction

This compound and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. The quinazolinone ring system is a key pharmacophore in several approved drugs. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel quinazolinone-based therapeutic agents.

General Reaction Scheme

The microwave-assisted synthesis of 4(3H)-quinazolinones can be broadly categorized into several approaches, most commonly involving the cyclocondensation of anthranilic acid derivatives with a suitable carbon and nitrogen source. A general reaction scheme is depicted below.

General_Synthesis_of_4_3H_Quinazolinones cluster_reactants Starting Materials Anthranilic_Acid_Derivative Anthranilic Acid or Derivative Microwave_Irradiation Microwave Irradiation Anthranilic_Acid_Derivative->Microwave_Irradiation C1N1_Source C1/N1 Source (e.g., Amide, Orthoester, Aldehyde) C1N1_Source->Microwave_Irradiation Product This compound Derivative Microwave_Irradiation->Product

Caption: General reaction scheme for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed protocols for three common and efficient microwave-assisted methods for synthesizing this compound derivatives.

Protocol 1: One-Pot, Three-Component Synthesis from Anthranilic Acid, an Amine, and an Orthoester

This protocol describes a highly efficient one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

Materials:

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add anthranilic acid (5 mmol), the desired amine (6 mmol), and triethyl orthoformate (6 mmol).

  • To the mixture, add 10 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold water.

  • Recrystallize the solid from ethanol to obtain the pure 2,3-disubstituted this compound derivative.

Protocol 2: Catalyst-Free, Solvent-Free Synthesis from Anthranilamide and Aldehydes

This environmentally friendly protocol avoids the use of both a catalyst and a solvent.

Materials:

  • Anthranilamide

  • Substituted aromatic or aliphatic aldehyde

  • Microwave reactor vials

  • Magnetic stir bars

  • Ethanol for recrystallization

Procedure:

  • In a 10 mL microwave reactor vial, thoroughly mix anthranilamide (2 mmol) and the desired aldehyde (2 mmol).

  • Place the vial in the microwave reactor.

  • Irradiate the solid mixture at a power of 200 W for 3-5 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the crude product and triturate to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to yield the pure 2-substituted this compound.

Protocol 3: Two-Step Synthesis via Benzoxazinone Intermediate

This method is particularly useful for the synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, dissolve anthranilic acid (10 mmol) in acetic anhydride (B1165640) (15 mL).

  • Reflux the mixture for 2 hours.

  • Allow the reaction to cool to room temperature, during which the product will crystallize.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Microwave-Assisted Synthesis of 2-Methyl-3-substituted-4(3H)-quinazolinone

  • In a 10 mL microwave reactor vial, place 2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) and the desired primary amine (5.5 mmol).

  • Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.

  • Seal the vial and irradiate in the microwave reactor at 150°C for 10-15 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives reported in the literature, providing a comparative overview of different synthetic strategies.

Table 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

EntryR1R2CatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1HPhenyl-EtOH-1203085
2H4-Chlorophenyl-EtOH-1203088
3H4-Methoxyphenyl-EtOH-1203082
4HBenzylp-TSASolvent-free300150592
5CH3PhenylYb(OTf)3CH3CN1501001090

Table 2: Synthesis of 2-Substituted 4(3H)-Quinazolinones from Anthranilamide and Aldehydes

EntryRCatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1PhenylSbCl3 (1 mol%)Solvent-free200-394
24-ChlorophenylSbCl3 (1 mol%)Solvent-free200-394
34-Methoxyphenyl-PEG-400560-889
42-FurylSbCl3 (1 mol%)Solvent-free200-488
5StyrylSbCl3 (1 mol%)Solvent-free200-587

Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the microwave-assisted synthesis and purification of this compound derivatives is outlined below.

Experimental_Workflow Start Start Reactant_Mixing Mix Starting Materials (e.g., Anthranilic Acid Derivative, Amine, etc.) Start->Reactant_Mixing Microwave_Reaction Microwave Irradiation (Set Power, Temperature, Time) Reactant_Mixing->Microwave_Reaction Cooling Cooling to Room Temperature Microwave_Reaction->Cooling Workup Work-up (e.g., Precipitation, Filtration) Cooling->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A typical experimental workflow for microwave-assisted synthesis of 4(3H)-quinazolinones.

Relevant Signaling Pathways

Many this compound derivatives exhibit their anticancer activity by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Below are simplified diagrams of the PI3K/AKT and MAPK pathways, which are common targets for these compounds.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (e.g., mTOR, Bad) AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Quinazolinone Quinazolinone Derivative Quinazolinone->RTK

Caption: Inhibition of the MAPK/ERK signaling pathway, often at the receptor level, by quinazolinone derivatives.

Conclusion

Microwave-assisted synthesis is a robust and efficient platform for the rapid generation of diverse libraries of this compound derivatives. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry to explore the vast chemical space of this important heterocyclic scaffold for the development of new therapeutic agents. The significant reduction in reaction times and the potential for solvent-free conditions make MAOS an attractive and environmentally conscious approach for modern drug discovery.

Sustainable Horizons in Heterocyclic Chemistry: Green Synthesis of 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4(3H)-quinazolinones, a core scaffold in numerous pharmaceuticals, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. This document provides a comprehensive overview of cutting-edge green chemistry approaches for the synthesis of 4(3H)-quinazolinones, complete with detailed experimental protocols and comparative data to facilitate their adoption in research and drug development. These methods, including catalyst-free, solvent-free, microwave-assisted, and ultrasound-promoted reactions, offer significant advantages in terms of reduced environmental impact, improved energy efficiency, and simplified work-up procedures.

Comparative Overview of Green Synthesis Methods

The following table summarizes quantitative data from various sustainable and green synthesis methods for 4(3H)-quinazolinones, allowing for a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/PromoterSolventConditionsTimeYield (%)Reference(s)
Catalyst-Free ThermalAir (as oxidant)DMSO120 °C3 h97[1]
Microwave-Assisted (MW)H3PW12O40∙13H2O (1.2 mol%)2-EthoxyethanolMicrowave Irradiation3-6 min~95[2][3]
Ultrasound-AssistedYb(OTf)3 (10 mol%)Solvent-freeUltrasonication, 40 °C45 min87-98[4]
Ionic Liquid-Mediated[Bmim]BF4Solvent-free120 °C3 hup to 94[5]
Brønsted Acidic Ionic Liquid[BSMIM]OTsSolvent-freeRoom Temperature25-45 min85-96
H2O2-Mediated OxidationH2O2 / FeCl3DMSO130-150 °C14-20 h48-87
Electrochemical SynthesisMetal catalyst-free, Oxidizing agent-freeNot specifiedElectrochemical redoxNot specifiedHigh
Deep Eutectic Solvent (DES)Choline chloride:ureaDES80 °CNot specifiedModerate

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Protocol 1: Catalyst-Free and Solventless Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes an environmentally friendly, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamide in the presence of air as a cheap and readily available oxidant.

Materials:

  • Anthranilamide (1 mmol, 136 mg)

  • Benzaldehyde (B42025) (1 mmol, 106 mg, 102 µL)

  • Dimethyl sulfoxide (B87167) (DMSO) (2 mL, optional, for higher yield)

  • Reaction vial equipped with a magnetic stirrer and a reflux condenser (open to the air)

  • Heating mantle or oil bath

Procedure:

  • Combine anthranilamide (1 mmol) and benzaldehyde (1 mmol) in a reaction vial.

  • For a solvent-free reaction, proceed to step 4. For a solvent-mediated reaction, add DMSO (2 mL).

  • Place a magnetic stir bar in the vial.

  • Heat the reaction mixture to 120 °C with continuous stirring. The reaction is open to the air, which acts as the oxidant.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

  • If the reaction was performed neat, add a small amount of ethanol (B145695) to solidify the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-phenyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-quinazolinones

This protocol details a rapid, one-pot, two-step synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acids, carboxylic acids, and amines under microwave irradiation.

Materials:

  • Anthranilic acid (1 mmol)

  • Carboxylic acid (or acyl chloride) (1.1 mmol)

  • Amine (1.2 mmol)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1 mmol) and the carboxylic acid (1.1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Reseal the vial and irradiate at 250 °C for 3-6 minutes.

  • After cooling, purify the product by column chromatography on silica (B1680970) gel to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.

Protocol 3: Ultrasound-Promoted Synthesis of 2-Substituted 4(3H)-quinazolinones

This protocol describes an efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile (B23959) and acyl chlorides using ultrasound irradiation and a lanthanide catalyst.

Materials:

  • 2-Aminobenzonitrile (1.0 mmol, 118 mg)

  • Acyl chloride (2.0 mmol)

  • Triethylamine (B128534) (Et3N) (2.0 mmol, 278 µL)

  • Ytterbium(III) triflate (Yb(OTf)3) hydrate (B1144303) (0.1 mmol, 62 mg)

  • Ultrasonic bath

  • Reaction flask

Procedure:

  • In a reaction flask, mix 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), triethylamine (2.0 mmol), and Yb(OTf)3 hydrate (0.1 mmol).

  • Place the flask in an ultrasonic bath with the water temperature maintained at 40 °C.

  • Irradiate the mixture with ultrasound for 45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by simple filtration and washing, without the need for column chromatography.

Visualizing Green Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow and key steps of the described sustainable synthesis methods.

Microwave_Assisted_Synthesis cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination and Cyclization A Anthranilic Acid C Microwave Irradiation (150°C, 10 min) A->C B Carboxylic Acid B->C D Intermediate: Benzoxazinone C->D F Microwave Irradiation (250°C, 3-6 min) D->F E Amine E->F G Final Product: 2,3-Disubstituted This compound F->G

Caption: Workflow for microwave-assisted synthesis of 4(3H)-quinazolinones.

One_Pot_Catalyst_Free_Synthesis Reactants Anthranilamide + Aldehyde Conditions Heat (120°C) Air (Oxidant) Reactants->Conditions Intermediate In-situ formation of Schiff base and cyclization Conditions->Intermediate Product This compound Intermediate->Product

Caption: One-pot catalyst-free synthesis of 4(3H)-quinazolinones.

Ultrasound_Assisted_Synthesis_Workflow cluster_reactants Reactants & Catalyst R1 2-Aminobenzonitrile Process Ultrasonication (40°C, 45 min) R1->Process R2 Acyl Chloride R2->Process Cat Yb(OTf)3 Cat->Process Product 2-Substituted This compound Process->Product

Caption: Workflow for ultrasound-assisted this compound synthesis.

Conclusion

The adoption of green and sustainable synthetic methods is crucial for the future of pharmaceutical manufacturing. The protocols and data presented here demonstrate that the synthesis of 4(3H)-quinazolinones can be achieved with high efficiency and minimal environmental impact. These approaches not only align with the principles of green chemistry but also offer practical advantages such as reduced reaction times, simplified purification, and the use of readily available and non-toxic reagents. Researchers and drug development professionals are encouraged to explore and implement these sustainable alternatives to traditional synthetic routes.

References

Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The 4(3H)-quinazolinone scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. A straightforward and common method for the synthesis of the parent this compound is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407). This application note provides detailed protocols for both conventional heating and microwave-assisted synthesis of this compound, along with comparative data and a procedural workflow.

Reaction Scheme

The synthesis proceeds through the reaction of anthranilic acid with an excess of formamide, which acts as both a reactant and a solvent. The reaction involves the formation of an intermediate o-amidobenzamide, followed by cyclization to yield this compound.

Chemical Equation:

Data Presentation

The following table summarizes the quantitative data from different synthetic methodologies for producing this compound from anthranilic acid and formamide.

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[1]
Conventional Heating1:4 (molar)130-1352 hours96[2]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[1]
Microwave IrradiationNot specified17010 minutesNot specified[3]

Experimental Protocols

Materials and Reagents:

  • Anthranilic Acid

  • Formamide

  • Methanol (B129727) or Ethanol (B145695) for recrystallization

  • Deionized Water

  • Standard laboratory glassware

  • Heating mantle or sand bath

  • Microwave reactor

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Petroleum ether and Ethyl acetate (B1210297) for TLC mobile phase

Protocol 1: Conventional Synthesis of this compound

This protocol is based on the traditional Niementowski reaction conditions.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (e.g., 0.1 mol, 13.7 g) and formamide (e.g., 0.5 mol, 22.5 g).[1]

  • Heating: Heat the mixture using a sand bath or heating mantle to a temperature of 150-160°C. Maintain this temperature with constant stirring for 8 hours. Alternatively, heating at 130-135°C for 2 hours has also been reported to give a high yield.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.

  • Purification: Dry the crude product. For further purification, recrystallize the solid from methanol or ethanol to obtain shiny white crystals.

  • Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point (reported as 214-216°C) and using spectroscopic techniques such as IR and NMR.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to accelerate the reaction, offering a greener and more efficient alternative.

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, mix anthranilic acid and formamide.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture. While specific power and temperature settings can vary depending on the instrument, a common approach involves heating for a short duration (e.g., a few minutes).

  • Completion and Cooling: Once the reaction is complete (monitored by TLC), carefully remove the vessel from the microwave reactor and allow it to cool to room temperature.

  • Isolation and Purification: The work-up and purification steps are similar to the conventional method. The resulting precipitate is filtered, washed with water, dried, and can be recrystallized from ethanol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Anthranilic_Acid Anthranilic Acid Mix Mix Reactants in Flask Anthranilic_Acid->Mix Formamide Formamide Formamide->Mix Heat Heating Method Mix->Heat Conventional Conventional Heating (130-160°C, 2-8h) Heat->Conventional Option 1 Microwave Microwave Irradiation (High Temp, Minutes) Heat->Microwave Option 2 Cool Cool to Room Temperature Conventional->Cool Microwave->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol/Methanol Dry->Recrystallize Characterization Characterization (MP, IR, NMR) Recrystallize->Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from anthranilic acid and formamide is a robust and versatile reaction. The conventional heating method is reliable and can produce high yields, though it requires longer reaction times. The microwave-assisted method offers a significant advantage in terms of reaction speed and energy efficiency, making it a preferred green chemistry approach. Both methods yield a product that can be easily purified by recrystallization. These protocols provide a solid foundation for researchers and drug development professionals to synthesize this important heterocyclic scaffold for further derivatization and biological evaluation.

References

Application of 4(3H)-Quinazolinone in Developing Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in oncology research due to their potent and diverse anticancer activities.[2][3] These compounds exert their effects through various mechanisms of action, including the inhibition of critical cellular targets like epidermal growth factor receptor (EGFR), tubulin, and the PI3K/Akt signaling pathway.[4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

Mechanisms of Action

This compound derivatives have been shown to target several key pathways and proteins involved in cancer cell proliferation, survival, and metastasis.

  • EGFR Inhibition: Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Several this compound-based compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain and blocking downstream signaling pathways. Marketed drugs like gefitinib (B1684475) and erlotinib (B232) feature this core structure.

  • Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Certain this compound derivatives bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Novel this compound derivatives have been synthesized that effectively inhibit PI3Kα, leading to the suppression of tumor growth.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolars (µM).

Table 1: EGFR Inhibitors

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
6d NCI-H460NSC Lung CancerGI50 = 0.789
6d -EGFR Kinase AssayIC50 = 0.069
Erlotinib -EGFR Kinase AssayIC50 = 0.045
2i -EGFR Kinase AssayIC50 = 0.097
3i -EGFR Kinase AssayIC50 = 0.181

Table 2: Tubulin Polymerization Inhibitors

CompoundCell LineCancer TypeGI50 (µM)Reference
39 HT29Colon<0.05
39 U87Glioblastoma<0.05
39 A2780Ovarian<0.05
64 MCF-7Breast0.38
65 H460Lung0.61
4a4 SKOV3OvarianIC50 = 0.0027

Table 3: PI3K/Akt Pathway Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
(S)-C5 HCT116Colon-
(S)-C5 MCF-7Breast-
(S)-C5 -PI3Kα Kinase AssayPotent Inhibition
4 Caco-2ColonIC50 = 23.31
4 HepG2LiverIC50 = 53.29
9 MCF-7BreastIC50 = 72.22

Table 4: Other Quinazolinone Derivatives with Anticancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
3j MCF-7Breast0.20
3g A2780Ovarian0.14
13e SKLU-1Lung9.48 (µg/mL)
13c SW480Colon29.83
13c MCF-7Breast17.32
11g MCF-7BreastPotent Cytotoxicity
11g HeLaCervicalPotent Cytotoxicity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives

This protocol describes a general three-step synthesis for quinazolin-4(3H)-one hydrazide derivatives.

Step 1: Synthesis of 2-Mercapto-3-phenyl(or benzyl)quinazolin-4(3H)-one (1a-j)

  • Reflux a mixture of substituted anthranilic acid (a-e) with phenyl/benzyl isothiocyanate (a/b) in the presence of triethylamine (B128534) in absolute ethanol (B145695) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry to yield compounds 1a-j.

Step 2: Synthesis of Quinazolin-4(3H)-one Esters (2a-j)

  • Alkylate compounds 1a-j with ethyl bromoacetate (B1195939) in the presence of K2CO3 in boiling acetone.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain esters 2a-j.

Step 3: Synthesis of Quinazolin-4(3H)-one Hydrazide Derivatives (3a-j)

  • Stir the esters (2a-j) at room temperature with hydrazine (B178648) hydrate (B1144303) in absolute ethanol.

  • Monitor the reaction by TLC.

  • Collect the resulting precipitate by filtration, wash with ethanol, and dry to obtain the final quinazolin-4(3H)-one hydrazide derivatives (3a-j).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 70% cold ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described in the cell cycle protocol.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Tubulin_Inhibition_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound Derivative Start->Treatment TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay Inhibition Inhibition of Tubulin Polymerization TubulinAssay->Inhibition G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Apoptosis Induction of Apoptosis ApoptosisAssay->Apoptosis End End: Anticancer Effect Inhibition->End G2M_Arrest->End Apoptosis->End Apoptosis_Assay_Workflow cluster_CellPrep Cell Preparation cluster_Staining Staining cluster_Analysis Analysis CellCulture 1. Cell Culture & Treatment Harvest 2. Harvest Cells CellCulture->Harvest Wash1 3. Wash with PBS Harvest->Wash1 Resuspend 4. Resuspend in Binding Buffer Wash1->Resuspend AddStains 5. Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate 6. Incubate 15 min in the dark AddStains->Incubate AddBuffer 7. Add Binding Buffer Incubate->AddBuffer FlowCytometry 8. Analyze by Flow Cytometry AddBuffer->FlowCytometry Results Results: Viable, Apoptotic, Necrotic Cells FlowCytometry->Results

References

Application Notes and Protocols: Development of Antibacterial Drugs from 4(3H)-Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2][3] The 4(3H)-quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[3][4] This heterocyclic compound and its derivatives have garnered significant attention as a promising framework for the discovery of new therapeutics to combat bacterial infections. These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and mechanism of action of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Mechanism of Action

Derivatives of this compound exert their antibacterial effects through various mechanisms. A notable mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. Specifically, certain quinazolinones have been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), and some even bind to the allosteric site of PBP2a, similar to the action of ceftaroline. Another key target for this class of compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting these vital cellular processes, this compound derivatives can effectively halt bacterial growth and proliferation.

Structure-Activity Relationship (SAR)

The antibacterial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. Systematic variations of the scaffold have revealed key structural features that govern its antibacterial activity. The core structure is typically analyzed by considering three main regions for substitution, often referred to as rings 1, 2, and 3. Studies have shown that modifications at these positions can dramatically alter the minimum inhibitory concentration (MIC) against various bacterial strains. For instance, certain substitutions on the phenyl ring at position 2 and modifications at position 3 have been shown to enhance activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative this compound Derivatives against Staphylococcus aureus

Compound ID/SeriesBacterial StrainMIC (µg/mL)Reference
1 Staphylococcus aureus ATCC 292132
15 Staphylococcus aureus ATCC 292130.03
16 Staphylococcus aureus ATCC 292130.003
27 Staphylococcus aureus ATCC 29213≤0.5
27 Vancomycin-Resistant S. aureus≤0.5
27 Linezolid-Resistant S. aureus≤0.5
4'c Staphylococcus aureus0.03-0.25
4'e Staphylococcus aureus0.03-0.25
4a Staphylococcus aureus 2592322-39 (inhibition zone in mm)
4c Staphylococcus aureus 2592322-39 (inhibition zone in mm)
5a Staphylococcus aureus 2592322-39 (inhibition zone in mm)
5c Staphylococcus aureus 2592322-39 (inhibition zone in mm)
5d Staphylococcus aureus 2592322-39 (inhibition zone in mm)
VMA-17-04 Staphylococcus aureus16
VMA-13-05 Staphylococcus aureus64
VMA-17-01 Staphylococcus aureus32

Table 2: MIC of Quinazolinone Schiff Bases against Various Bacteria

Compound IDBacterial StrainMIC (µg/mL)Reference
4e Escherichia coli128
4e Pseudomonas aeruginosa32
4e Staphylococcus aureus32
4m Escherichia coli128
4c Staphylococcus aureus32

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol describes a common method for the synthesis of the this compound scaffold starting from anthranilic acid.

Materials:

  • Anthranilic acid

  • Triethyl orthoacetate

  • Substituted aniline (B41778) or amine

  • Various aldehydes

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle and reflux condenser

  • Magnetic stirrer

Procedure:

  • Synthesis of the Benzoxazinone (B8607429) Intermediate (II):

    • In a round-bottom flask, dissolve anthranilic acid (I) in triethyl orthoacetate.

    • Heat the mixture to reflux for an appropriate time to facilitate cyclization.

    • Cool the solution to -20 °C to crystallize the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (II).

    • Collect the crystals by filtration and wash with cold ethanol.

  • Synthesis of the 3-Substituted Quinazolinone Intermediate (III):

    • Dissolve the dried benzoxazinone intermediate (II) in glacial acetic acid by heating.

    • Add the desired substituted aniline or amine to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the 3-substituted quinazolinone intermediate (III).

    • Filter the precipitate, wash with water, and dry.

  • Synthesis of the Final 2,3-Disubstituted this compound:

    • Dissolve the intermediate (III) in refluxing glacial acetic acid.

    • Add the desired aldehyde to the solution.

    • Continue to reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and precipitate the final product by adding ice water.

    • Collect the product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_synthesis Synthesis Workflow Anthranilic_Acid Anthranilic Acid (I) Benzoxazinone Benzoxazinone Intermediate (II) Anthranilic_Acid->Benzoxazinone Triethyl orthoacetate, Heat Substituted_Quinazolinone 3-Substituted Quinazolinone (III) Benzoxazinone->Substituted_Quinazolinone Substituted Aniline/Amine, Acetic Acid, Reflux Final_Product Final 2,3-Disubstituted this compound Substituted_Quinazolinone->Final_Product Aldehyde, Acetic Acid, Reflux

Caption: General synthesis workflow for 2,3-disubstituted 4(3H)-quinazolinones.

Protocol 2: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline or broth

  • Pipettes and multichannel pipettes

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of each quinazolinone derivative in a suitable solvent (e.g., DMSO).

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row and mix.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well to ensure equal volumes.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

    • Include a positive control (broth with bacteria and no compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_mic Broth Microdilution Workflow Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Antibacterial Susceptibility Testing - Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized this compound compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Micropipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.

  • Preparation of Wells and Application of Compounds:

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of each quinazolinone derivative solution (at a known concentration) into separate wells.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation and Measurement:

    • Allow the plates to stand for about 30-60 minutes to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Signaling Pathway and Mechanism of Action Visualization

The primary antibacterial mechanisms of 4(3H)-quinazolinones involve the disruption of essential bacterial processes. The following diagram illustrates the inhibition of Penicillin-Binding Proteins (PBPs) and DNA Gyrase.

G cluster_pathway Mechanism of Action cluster_cellwall Cell Wall Synthesis cluster_dna DNA Replication Quinazolinone This compound Derivative PBP Penicillin-Binding Proteins (PBPs) Quinazolinone->PBP Inhibits DNAGyrase DNA Gyrase Quinazolinone->DNAGyrase Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Bacterial_Death Bacterial Cell Death CellWall->Bacterial_Death Leads to DNA_Supercoiling DNA Supercoiling & Replication DNAGyrase->DNA_Supercoiling Mediates DNA_Supercoiling->Bacterial_Death Leads to

References

Antiviral Applications of Novel 4(3H)-Quinazolinone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers investigating the antiviral potential of novel this compound compounds.

Overview of Antiviral Activity

Numerous studies have demonstrated the efficacy of this compound derivatives against a wide range of viruses. These compounds have been shown to inhibit viral replication and activity through various mechanisms, including targeting viral enzymes and modulating host signaling pathways. Key viral targets identified to date include Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), coronaviruses (SARS-CoV-2 and MERS-CoV), flaviviruses (Zika and Dengue), and influenza A virus.[1][2][3][4][5]

Quantitative Data Summary

The antiviral activity and cytotoxicity of several novel this compound compounds are summarized below. This data allows for a comparative analysis of the potency and safety profile of different derivatives.

Table 1: Antiviral Activity of 2-Amino-4(3H)-quinazolinone Derivatives against Coronaviruses

CompoundSubstituent (R)Target VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
9g 7-chloro-2-((3,5-dichlorophenyl)amino)SARS-CoV-2< 0.25> 25> 100
MERS-CoV< 1.1> 25> 22.7
11e 2-((3,5-dichlorophenyl)amino)-5-hydroxySARS-CoV-2< 0.25> 25> 100
MERS-CoV< 1.1> 25> 22.7
1a 7-chloro-2-((3,5-dichlorophenyl)amino)SARS-CoV-20.23> 25> 108.7
2a N-acetyl derivative of 1aSARS-CoV-20.54> 25> 46.3
2b N-acetyl derivative of 1bSARS-CoV-20.99> 25> 25.3

Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives against Tobacco Mosaic Virus (TMV)

CompoundEC50 (µg/mL) - CurativeEC50 (µg/mL) - Protective
M2 -138.1
M6 -154.8
Ribavirin (Control) 436.0436.0

Table 3: Antiviral Activity of Quinazolinone Derivatives against Zika Virus (ZIKV) and Dengue Virus (DENV)

CompoundTarget VirusCell LineEC50 (nM)
22 ZIKV-FLRVero900
27 ZIKV-FLRVero180
47 ZIKV-FLRVero210
27 ZIKV-FLRU87100
22 ZIKV-FLRC6/36770
27 ZIKV-FLRC6/36230
47 ZIKV-FLRC6/36230

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to host cells (CC50).

Materials:

  • 96-well microplates

  • Host cells (e.g., Vero, HeLa, MDCK)

  • Complete cell culture medium

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound compounds in cell culture medium.

  • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay is used to determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Materials:

  • 24-well or 48-well plates

  • Confluent monolayer of susceptible host cells

  • Virus stock with a known titer

  • This compound compounds

  • Serum-free medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the this compound compounds in serum-free medium.

  • In a separate plate, mix the compound dilutions with a standardized amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add the overlay medium to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

RT-qPCR Based Antiviral Assay

This method quantifies the reduction in viral RNA levels in the presence of the test compound.

Materials:

  • Host cells and virus

  • This compound compounds

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)

  • Primers specific for a viral gene and a host housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Infect host cells with the virus in the presence of various concentrations of the this compound compounds.

  • After a suitable incubation period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform real-time qPCR using primers for the target viral gene and the host housekeeping gene.

  • The quantification cycle (Cq) values are used to determine the relative expression of the viral gene, normalized to the housekeeping gene.

  • Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces viral RNA levels by 50%.

Mechanisms of Action and Signaling Pathways

Novel this compound compounds have been shown to target various stages of the viral life cycle.

Inhibition of Viral Enzymes
  • HIV-1 Integrase: Some quinazolinone derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.

  • SARS-CoV-2 Main Protease (Mpro): Certain quinazolinone compounds have demonstrated inhibitory activity against the main protease of SARS-CoV-2, which is crucial for processing viral polyproteins.

Modulation of Host Signaling Pathways
  • NF-κB Signaling Pathway: The NF-κB signaling pathway is often manipulated by viruses to promote their replication and evade the host immune response. Some antiviral compounds may exert their effect by inhibiting virus-induced NF-κB activation.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the antiviral applications of this compound compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Novel This compound Compounds cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity antiviral Antiviral Assay (e.g., PRNT, RT-qPCR) synthesis->antiviral data_analysis Data Analysis (CC50, EC50, SI) cytotoxicity->data_analysis antiviral->data_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., Mpro) data_analysis->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) data_analysis->pathway_analysis

Caption: General workflow for the discovery and evaluation of antiviral this compound compounds.

viral_entry_inhibition virus Virus Particle attachment Attachment virus->attachment receptor Host Cell Receptor receptor->attachment entry Membrane Fusion or Endocytosis attachment->entry release Viral Genome Release entry->release compound This compound Compound inhibition Inhibition compound->inhibition inhibition->attachment inhibition->entry

Caption: Potential mechanism of viral entry inhibition by this compound compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus virus Viral Infection receptor Pattern Recognition Receptors (PRRs) virus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_inactive Inhibition nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocation transcription Pro-viral & Pro-inflammatory Gene Transcription compound This compound Compound compound->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

References

Application Notes and Protocols for 4(3H)-Quinazolinone in Agrochemical Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a versatile and privileged structure in the development of novel agrochemical fungicides. Its derivatives have demonstrated a broad spectrum of activity against various phytopathogenic fungi. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound-based fungicides.

Introduction

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal and agrochemical research due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] In the context of agriculture, the development of new fungicides is crucial to combat plant diseases that threaten crop yield and quality.[5] The this compound core has been successfully incorporated into commercial fungicides, such as fluquinconazole, which effectively controls a range of fungal diseases by inhibiting ergosterol (B1671047) biosynthesis. This highlights the potential of this chemical class in developing new and effective crop protection agents.

Recent research has focused on the synthesis and biological evaluation of novel this compound derivatives, exploring the impact of various substitutions on their antifungal efficacy. These studies provide valuable insights into the structure-activity relationships (SAR) and potential mechanisms of action, paving the way for the rational design of more potent fungicidal compounds.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of plant pathogenic fungi. The data is compiled from recent research articles and presented for easy comparison.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Selected this compound Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
I₂₅ Botrytis cinerea0.76
6c Sclerotinia sclerotiorum2.46
6c Pellicularia sasakii2.94
6c Fusarium graminearum6.03
6c Fusarium oxysporum11.9
66 Fusarium graminearum0.76
66 Botrytis cinerea1.65

EC₅₀: The half maximal effective concentration.

Table 2: In Vitro Antifungal Activity (Inhibition Rate %) of Pyrazol-Quinazolinone Compounds

Compound IDTarget FungusConcentration (mg/L)Inhibition Rate (%)Reference
2c Fusarium oxysporum f. sp. Niveum30062.42
2a Rhizoctonia solani AG1300Not specified, but noted as effective
2b Rhizoctonia solani AG1300Not specified, but noted as effective
2c Fusarium verticillioides300Better than 2a and 2b
2d Fusarium verticillioides300Better than 2a and 2b

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based fungicides.

Protocol 1: General Synthesis of 2-Substituted-4(3H)-quinazolinones via Microwave Irradiation

This protocol is based on the efficient synthesis of quinazolin-4-(3H)-one derivatives.

Materials:

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 1 mmol of the appropriate substituted anthranilic acid in 1 mmol of formamide.

  • Place the flask in a microwave reactor.

  • Irradiate the mixture at 400 W for 20 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Add cold ethanol to the reaction mixture to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-4(3H)-quinazolinone.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the PDA medium to cool to approximately 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 300 mg/L). For the control, add an equivalent volume of DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Seal the Petri dishes with parafilm and incubate them at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determine the EC₅₀ value for each compound by probit analysis of the inhibition data at different concentrations.

Visualizations

Logical Workflow for Fungicide Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-based fungicides.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Mechanism Studies A Lead Compound Identification (e.g., Natural Product) B Structural Modification & Derivative Design A->B C Chemical Synthesis (e.g., Microwave-assisted) B->C D Antifungal Activity Screening (Mycelial Growth Inhibition) C->D E Determination of EC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G In Vivo Efficacy Testing (Protective & Curative) F->G I Lead Compound Optimization G->I H Mechanism of Action Studies (e.g., Ergosterol Biosynthesis Inhibition) H->I I->B J Promising Fungicide Candidate I->J

Caption: Workflow for this compound fungicide discovery.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While various mechanisms may be at play, a key proposed mode of action for some fungicidal quinazolinones, like fluquinconazole, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Squalene C->D E Lanosterol D->E F Ergosterol E->F I Disrupted Fungal Cell Membrane E->I Leads to G This compound Derivative H Inhibition G->H H->E

Caption: Inhibition of ergosterol biosynthesis by quinazolinones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Niementowski Synthesis of 4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Niementowski synthesis of 4(3H)-quinazolinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Niementowski synthesis of this compound?

The Niementowski quinazoline (B50416) synthesis is a chemical reaction that involves the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines, also known as 4(3H)-quinazolinones[1]. It is a widely used method for forming the 3H-quinazolin-4-one ring system[2].

Q2: Why am I getting a low yield in my Niementowski synthesis?

Low yields in the conventional Niementowski synthesis are often attributed to the harsh reaction conditions required, such as high temperatures and long reaction times[2]. These conditions can lead to the formation of side products and the degradation of starting materials or the desired product[3]. Incomplete reactions are also a common cause of low yields[4].

Q3: How can I improve the yield of my reaction?

Several strategies can be employed to improve the yield:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for increasing yield and significantly reducing reaction time compared to conventional heating.

  • Catalysis: The use of catalysts, such as solid-supported acids like montmorillonite (B579905) K-10 or various organic clays, can enhance reaction rates and improve yields, particularly in solvent-free conditions.

  • Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and solvent can have a substantial impact on the yield.

  • Purity of Starting Materials: Ensuring the high purity of your anthranilic acid and amide is crucial, as impurities can lead to unwanted side reactions.

Q4: What are common side products in this synthesis?

The formation of polymeric materials and byproducts from the incomplete cyclization of intermediates are common issues, especially under high temperatures. The specific side products can vary depending on the reactants and conditions used.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield with Conventional Heating
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the temperature is maintained between 130-150°C for conventional heating methods.Drive the reaction to completion and increase the yield of the desired product.
Thermal Degradation If TLC shows product formation followed by decomposition, reduce the reaction temperature or time. Consider switching to a lower boiling point solvent if applicable.Minimize the degradation of the product and improve the isolated yield.
Sub-optimal Reactant Ratio An excess of the amide (e.g., 5 equivalents of formamide) can act as a fusion accelerator and drive the reaction forward.Increased conversion of the limiting reagent (anthranilic acid) to the product.
Inefficient Heat Transfer Ensure uniform heating of the reaction mixture with efficient stirring.Consistent reaction temperature throughout the mixture, leading to a more uniform reaction and potentially higher yield.
Issue 2: Low Yield or Reaction Failure with Microwave Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Microwave Parameters Optimize the microwave power and irradiation time. A typical starting point is 60W for 20 minutes. Monitor the temperature to avoid overheating, which can lead to decomposition.Achieve a balance between rapid reaction and minimal side product formation, maximizing the yield.
Solvent Choice For microwave synthesis, solvent-free conditions or the use of a high-boiling, microwave-transparent solvent like acetic acid can be effective.Improved energy absorption by the reactants, leading to faster and more efficient conversion.
Lack of Catalyst The addition of a solid-supported catalyst like montmorillonite K-10 can significantly improve yields in microwave-assisted, solvent-free reactions.Catalyze the cyclization step, leading to higher yields in shorter reaction times.

Data Presentation: Comparative Yields

The following tables summarize quantitative data from various studies to help in selecting optimal reaction conditions.

Table 1: Conventional Heating vs. Microwave Irradiation

ReactantsMethodTemperature (°C)TimeYield (%)Reference
Anthranilic acid, FormamideConventional130-1506 h-
Substituted anthranilic acid, AmideConventionalReflux1.5 hVaries
Anthranilic acid, FormamideMicrowave-20 min-
Substituted anthranilic acid, AmideMicrowave (140W)-10 minHigher than conventional
5-benzyloxy-4-methoxy-2-aminobenzamide, FormamideMicrowave (300W)-5 min87

Table 2: Effect of Catalyst on Yield in Microwave-Assisted Synthesis (Solvent-Free)

ReactantsCatalystTimeYield (%)Reference
Anthranilic acids, FormamideAcidic Alumina4 minGood
Anthranilic acids, FormamideSilica (B1680970) Gel4 minGood
Anthranilic acids, FormamideMontmorillonite K-104 minBest
Anthranilic acid, FormamideRed Clay-Excellent
Anthranilic acid, FormamideBlack Clay-Excellent
Anthranilic acid, FormamideWhite Clay-Good

Experimental Protocols

Protocol 1: Conventional Niementowski Synthesis

This protocol is a general guideline for the traditional synthesis method.

  • Reactant Mixture: In a round-bottom flask, combine anthranilic acid (1 equivalent) and the desired amide (e.g., formamide, 5 equivalents).

  • Heating: Heat the mixture to 130-150°C with constant stirring.

  • Reaction Time: Maintain the temperature for approximately 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Niementowski Synthesis

This protocol provides a general method for improving yields and reducing reaction times.

  • Reactant Mixture: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and the amide (e.g., formamide, 5 equivalents). For catalyzed reactions, add the catalyst (e.g., montmorillonite K-10) at this stage.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 60W) for a specified time (e.g., 20 minutes). The temperature can also be controlled (e.g., 150°C).

  • Work-up: After irradiation, cool the reaction vessel. Add a suitable solvent to dissolve the product and filter to remove any solid catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate1 Acylamino Intermediate Anthranilic_Acid->Intermediate1 Condensation Amide Amide Amide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization H2O_out1 - H₂O Intermediate1->H2O_out1 Quinazolinone This compound Intermediate2->Quinazolinone Dehydration H2O_out2 - H₂O Intermediate2->H2O_out2

Caption: Proposed reaction mechanism for the Niementowski synthesis of this compound.

Troubleshooting_Workflow Start Low Yield in Niementowski Synthesis Check_Method Conventional or Microwave? Start->Check_Method Conventional_Heating Conventional Heating Issues Check_Method->Conventional_Heating Conventional Microwave_Synthesis Microwave Synthesis Issues Check_Method->Microwave_Synthesis Microwave Optimize_Temp_Time Optimize Temperature and Time Conventional_Heating->Optimize_Temp_Time Check_Reactant_Ratio Adjust Reactant Ratio Conventional_Heating->Check_Reactant_Ratio Optimize_MW_Params Optimize MW Power and Time Microwave_Synthesis->Optimize_MW_Params Use_Catalyst Consider Using a Catalyst Microwave_Synthesis->Use_Catalyst Check_Purity Verify Starting Material Purity Optimize_Temp_Time->Check_Purity Check_Reactant_Ratio->Check_Purity Optimize_MW_Params->Check_Purity Use_Catalyst->Check_Purity End Improved Yield Check_Purity->End

Caption: A logical workflow for troubleshooting low yields in the Niementowski synthesis.

References

Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4(3H)-quinazolinone from anthranilic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Issue 1: Low Yield of this compound

Q1: My reaction has a low yield of the desired this compound. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound from anthranilic acid, typically via the Niementowski reaction with formamide (B127407), can be attributed to several factors, including incomplete reaction, degradation of starting materials, and the formation of side products.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature can also drive the reaction forward, but must be done cautiously to avoid degradation.[1]

  • Suboptimal Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: The optimal temperature for the reaction is typically between 130-160°C.[1][2][3] It is crucial to maintain a stable temperature. Using a high-boiling point inert solvent can help control the temperature and minimize side reactions.

  • Inappropriate Stoichiometry: An incorrect ratio of anthranilic acid to formamide can affect the yield.

    • Solution: An excess of formamide is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[2]

  • Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product. See the dedicated FAQ section on specific side reactions below for more details.

Issue 2: Presence of Impurities and Difficulty in Purification

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A: The presence of multiple impurities is a common challenge, especially in the conventional high-temperature Niementowski reaction. The main impurities are typically unreacted starting materials, intermediates, and side-reaction products.

Common Impurities:

  • Unreacted Anthranilic Acid: Can be removed by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate solution) to form the water-soluble salt.

  • N-Formylanthranilic Acid: This is a key intermediate in the reaction. If the cyclization is incomplete, this intermediate will remain in the product mixture.

  • 2,4(1H,3H)-Quinazolinedione: This side product can form if there are urea (B33335) impurities in the formamide or if the formamide degrades to ammonia (B1221849) and carbon dioxide, which can then react with anthranilic acid.

  • 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid: This is a dimer formed from the self-condensation of anthranilic acid.

  • Polymeric materials: High temperatures can lead to the formation of insoluble polymeric byproducts.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying this compound. Common solvent systems include ethanol/water and ethyl acetate/hexane.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity can be effective.

  • Acid-Base Extraction: Since this compound has a weakly acidic N-H proton, it can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous base. The product can then be precipitated by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q3: What is the most common side reaction in the synthesis of this compound from anthranilic acid and formamide?

A: One of the most significant side reactions, particularly at elevated temperatures, is the decarboxylation of the starting material, anthranilic acid . Anthranilic acid can decarboxylate when heated above its melting point (around 145°C) to form aniline (B41778) and carbon dioxide. Aniline can then potentially react with formamide to form other byproducts, reducing the overall yield of the desired quinazolinone.

Q4: Can an intermediate, N-formylanthranilic acid, accumulate and cause issues?

A: Yes, N-formylanthranilic acid is a key intermediate in the reaction pathway. The reaction proceeds through the initial formylation of the amino group of anthranilic acid, followed by cyclization. If the reaction conditions (e.g., temperature, time) are insufficient for the final cyclization step, N-formylanthranilic acid can accumulate as a major component of the crude product.

Q5: I have identified a significant amount of a higher molecular weight byproduct. What could it be?

A: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid . This dimer is formed through a self-cyclization reaction of anthranilic acid, where one molecule of anthranilic acid reacts with a formed quinazolinone intermediate.

Q6: Can the formamide reagent itself lead to side reactions?

A: Yes, formamide can undergo thermal decomposition at high temperatures (typically above 180°C), producing ammonia and carbon monoxide, with traces of hydrogen cyanide. These degradation products can lead to the formation of undesired byproducts. For instance, the in-situ formation of ammonia and carbon dioxide could potentially lead to the formation of 2,4(1H,3H)-quinazolinedione .

Quantitative Data Summary

The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes typical yields under different synthetic protocols.

MethodReagentsTemperature (°C)TimeYield of this compound (%)Reference
Conventional HeatingAnthranilic acid, Formamide150-1608 hours61
Conventional HeatingAnthranilic acid, Formamide130-1352 hours72-96
Microwave IrradiationAnthranilic acid, Formamide-5 min (30% power) + 5 min (30% power)87
Microwave IrradiationAnthranilic acid, Formamide, Montmorillonite K-10--High (qualitative)

Note: The quantitative data for side products is often not reported in the literature, with reports typically focusing on optimizing the yield of the desired product.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

  • In a round-bottom flask, mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).

  • Heat the mixture on a sand bath at 150-160°C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into crushed ice with stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from methanol (B129727) to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe beaker, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).

  • Cover the beaker with a funnel.

  • Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.

  • Allow the mixture to stand for 15 minutes.

  • Irradiate again at 30% power for an additional 5 minutes.

  • After cooling, add crushed ice to the beaker and stir.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from methanol for further purification.

Visualizations

Reaction_Pathway AnthranilicAcid Anthranilic Acid NFormyl N-Formylanthranilic Acid (Intermediate) AnthranilicAcid->NFormyl + Formamide - H₂O Formamide Formamide Quinazolinone This compound (Desired Product) NFormyl->Quinazolinone Cyclization - H₂O

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions AnthranilicAcid Anthranilic Acid HighTemp High Temperature AnthranilicAcid->HighTemp Dimerization 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid AnthranilicAcid->Dimerization Self-condensation Quinazolinedione 2,4(1H,3H)-Quinazolinedione AnthranilicAcid->Quinazolinedione + Urea/CO₂ Formamide Formamide Formamide->HighTemp Decarboxylation Aniline + CO₂ HighTemp->Decarboxylation FormamideDecomp NH₃ + CO HighTemp->FormamideDecomp

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTemp Check Reaction Temperature Start->CheckTemp ConsiderMW Consider Microwave Synthesis Start->ConsiderMW TempTooHigh High Temp (>160°C)? CheckTemp->TempTooHigh Yes TempTooLow Low Temp (<130°C)? CheckTemp->TempTooLow No OptimizeTemp Optimize Temperature (130-160°C) TempTooHigh->OptimizeTemp TempTooLow->OptimizeTemp CheckTime Check Reaction Time OptimizeTemp->CheckTime IncreaseTime Increase Reaction Time & Monitor by TLC/HPLC CheckTime->IncreaseTime Incomplete CheckStoichiometry Check Stoichiometry IncreaseTime->CheckStoichiometry AdjustStoichiometry Use Excess Formamide (e.g., 1:5 ratio) CheckStoichiometry->AdjustStoichiometry Incorrect Purification Purification Strategy AdjustStoichiometry->Purification Recrystallize Recrystallization (Ethanol/Water) Purification->Recrystallize Column Column Chromatography Purification->Column

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4(3H)-quinazolinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques.

General FAQs

Q1: What is the most effective method to purify this compound derivatives? A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[1] For initial purification and removal of baseline impurities, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[2] Column chromatography is highly effective for separating compounds with different polarities.[1] For achieving very high purity (>99%) or separating closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q2: How can I identify the common impurities in my this compound sample? A2: Common impurities often stem from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.

Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do? A3: If minor impurities persist after the initial purification, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Compound does not crystallize upon cooling. - Too much solvent was used.- The chosen solvent is not suitable.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.
An oily product forms instead of crystals. - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated, or cooling is too rapid.- Presence of impurities hindering crystal lattice formation.- Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Consider a preliminary purification by column chromatography to remove impurities before recrystallization.
Low yield of recrystallized product. - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.- Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Colored impurities remain in the final product. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling.
FAQs: Recrystallization

Q1: How do I choose a suitable solvent for recrystallization? A1: An ideal solvent should dissolve the this compound derivative completely at its boiling point but only sparingly at room temperature or below. It is recommended to perform small-scale solubility tests with various common solvents like ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures such as ethanol/water to find the optimal one.

Q2: What is a two-solvent recrystallization, and when should I use it? A2: A two-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics. This method uses a pair of miscible solvents: one in which the compound is soluble and another in which it is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then cooled to induce crystallization.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

G Recrystallization Workflow A Crude Quinazolinone B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Quinazolinone G->H

Caption: A generalized workflow for the purification of this compound derivatives by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.

Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If too low, increase the polarity.- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica (B1680970) gel by weight.- Repack the column, ensuring the silica gel is uniform and free of air bubbles or cracks.
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture.
Cracking of the silica gel bed. - The column ran dry.- Heat generated from the interaction of a polar solvent with the silica gel.- Always keep the solvent level above the top of the silica gel.- When switching to a more polar solvent system, do so gradually to avoid generating heat that can cause cracking.
Tailing of peaks in collected fractions. - The compound is interacting with active sites on the silica gel.- The compound is sparingly soluble in the mobile phase.- Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds.- Choose a solvent system in which the compound has better solubility.
FAQs: Column Chromatography

Q1: How do I select the right solvent system (eluent) for column chromatography? A1: The ideal eluent is determined by running Thin Layer Chromatography (TLC) first. A good solvent system will give your target this compound derivative an Rf value of approximately 0.2-0.4. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.

Q2: What is the difference between isocratic and gradient elution? A2: In isocratic elution, the composition of the mobile phase remains constant throughout the separation. In gradient elution, the polarity of the mobile phase is gradually increased over time. Gradient elution is useful for separating complex mixtures with components of widely varying polarities.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

G Column Chromatography Troubleshooting A Poor Separation B Optimize Eluent via TLC A->B Inappropriate Eluent C Reduce Sample Load A->C Overloading D Repack Column A->D Channeling

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture in larger quantities than analytical HPLC.

Troubleshooting Guide: Preparative HPLC
IssuePossible Cause(s)Suggested Solution(s)
Asymmetric or broad peaks. - Column overloading.- Inappropriate mobile phase.- Column degradation.- Reduce the injection volume or the concentration of the sample.- Optimize the mobile phase composition, including pH and solvent strength.- Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Poor resolution between peaks. - The mobile phase composition is not optimal.- The column is not suitable for the separation.- Adjust the gradient slope or the isocratic composition of the mobile phase.- Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
High backpressure. - Blockage in the system (e.g., frit, column).- High mobile phase viscosity.- High flow rate.- Filter the sample and mobile phase.- Reverse flush the column (if recommended by the manufacturer).- Use a less viscous mobile phase or operate at a higher temperature.- Reduce the flow rate.
FAQs: Preparative HPLC

Q1: When should I use preparative HPLC instead of flash column chromatography? A1: Preparative HPLC is advantageous when very high purity (>99%) is required, or when separating isomers or compounds with very similar polarities that are difficult to resolve by flash chromatography. It is also suitable for smaller quantities of material, from micrograms to grams.

Q2: What is the difference between normal-phase and reverse-phase HPLC? A2: In normal-phase HPLC, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar. In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol mixtures). Reverse-phase HPLC is more commonly used for the purification of quinazolinone derivatives.

Experimental Protocol: Preparative Reverse-Phase HPLC
  • Column: Use a C18 reverse-phase preparative column.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Develop a suitable gradient elution method at an analytical scale first. A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude this compound derivative in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, guided by the detector signal.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

G Preparative HPLC Workflow A Analytical Method Development B Scale-Up to Preparative Column A->B C Sample Preparation & Filtration B->C D Injection & Fraction Collection C->D E Purity Analysis of Fractions D->E F Combine Pure Fractions E->F G Solvent Removal F->G H High Purity Quinazolinone G->H

Caption: A typical workflow for the purification of this compound derivatives using preparative HPLC.

Data Summary

Table 1: Comparison of Purification Techniques for this compound Derivatives
ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Initial Purity (%) 858585
Final Purity (%) 95-9895-99>99
Typical Yield (%) 60-8050-7570-90
Scale mg to kgmg to kgµg to g
Cost LowMediumHigh
Time ShortMediumLong

Data compiled from a representative example.

Table 2: Example Solvent Systems for Column Chromatography of this compound Derivatives
Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 2:1) General purpose for moderately polar quinazolinones.A good starting point for method development. Adjust the ratio based on TLC results.
Dichloromethane / Methanol For more polar quinazolinone derivatives.Can be effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.
Petroleum Ether / Ethyl Acetate An alternative to hexane/ethyl acetate.Often used interchangeably with hexane.
Table 3: Exemplary HPLC Method Parameters for Quinazolinone Derivatives
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm for analytical; larger for preparative)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1 mL/min (analytical)
Detection UV at 254 nm

These are typical starting conditions and may require optimization for specific this compound derivatives.

References

Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4(3H)-quinazolinones. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4(3H)-quinazolinones, providing potential causes and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 4(3H)-quinazolinone synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a moderate increase in the reaction temperature to enhance the reaction rate.[1]

  • Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.

    • Solution: Ensure that starting materials, such as 2-aminobenzamide (B116534) or anthranilic acid, are pure and dry; recrystallize if necessary.[1] The solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO or DMF are often effective.[1][2] A solvent screening may be necessary to identify the optimal medium for your specific substrates.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[1]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.

  • Catalyst Issues: If a catalyst is used, its activity is crucial.

    • Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required. For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No full conversion check_reagents Verify Starting Material Purity check_completion->check_reagents Reaction complete, yield still low extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time reevaluate Re-evaluate Reaction and Analyze Product extend_time->reevaluate impure Impure Reagents check_reagents->impure Impurities detected check_solvent Evaluate Solvent Choice check_reagents->check_solvent Reagents are pure purify Purify/Recrystallize Starting Materials impure->purify purify->reevaluate improper_solvent Improper Solvent check_solvent->improper_solvent Yield is poor check_side_reactions Analyze for Side Reactions check_solvent->check_side_reactions Solvent is appropriate screen_solvents Screen Different Solvents (e.g., DMSO, DMF) improper_solvent->screen_solvents screen_solvents->reevaluate side_reactions Significant Side Reactions check_side_reactions->side_reactions Byproducts observed check_side_reactions->reevaluate No significant byproducts adjust_conditions Adjust Temperature and Stoichiometry side_reactions->adjust_conditions adjust_conditions->reevaluate

Caption: A decision tree to guide troubleshooting for low reaction yields.

Issue 2: Multiple Spots on TLC Plate, Indicating Impurities

Q2: I am observing multiple spots on my TLC plate. How can I identify and eliminate the impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is key to optimizing the reaction and purification process.

  • Unreacted Starting Materials: One or more spots may correspond to your starting materials.

    • Solution: Co-spot your reaction mixture with the starting materials on the same TLC plate to confirm. If starting materials are present, consider extending the reaction time or increasing the temperature.

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.

    • Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.

  • Benzoxazinone (B8607429) Intermediate: When synthesizing from anthranilic acid and acetic anhydride (B1165640), the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia (B1221849) from ammonium (B1175870) acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.

  • Purification Strategies:

    • Column Chromatography: For purification, column chromatography on silica (B1680970) gel is a common method. For highly polar compounds, a reverse-phase column might be necessary.

    • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique.

    • Acid-Base Extraction: For quinazoline (B50416) derivatives with basic nitrogen atoms, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the pure quinazolinone.

General Purification Workflow

G crude_product Crude Product Mixture acid_base_extraction Acid-Base Extraction (if applicable) crude_product->acid_base_extraction column_chromatography Column Chromatography crude_product->column_chromatography Direct Purification acid_base_extraction->column_chromatography Partially Purified recrystallization Recrystallization column_chromatography->recrystallization Collected Fractions pure_product Pure Quinazolinone column_chromatography->pure_product Pure Fractions recrystallization->pure_product

Caption: A general workflow for the purification of 4(3H)-quinazolinones.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to 4(3H)-quinazolinones?

A3: Several synthetic strategies exist for the preparation of 4(3H)-quinazolinones. The choice of method often depends on the available starting materials and the desired substitution pattern.

  • Niementowski Synthesis: This is a classical method involving the condensation of anthranilic acid with an amide at high temperatures (130–150 °C). Microwave irradiation has been used to improve yields and reduce reaction times for this synthesis.

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes, often in a solvent like DMSO, is a widely used method.

  • Via Benzoxazinone Intermediate: A two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired this compound. This is a versatile method for introducing substituents at the 3-position.

  • Modern Catalytic Methods: Various transition-metal-catalyzed (e.g., copper, iridium) and metal-free reactions have been developed for more efficient and milder syntheses. These can involve oxidative cyclizations, domino reactions, and couplings with different carbon and nitrogen sources.

Comparison of Common Synthetic Routes

Synthetic RouteStarting MaterialsKey FeaturesCommon Conditions
Niementowski Synthesis Anthranilic acid, AmideHigh temperature, classical method130–150 °C, neat or with microwave irradiation
From 2-Aminobenzamide 2-Aminobenzamide, AldehydeDirect condensation, good for 2-substitutionDMSO as solvent, heating
Via Benzoxazinone Anthranilic acid, Anhydride, AmineTwo-step, versatile for 3-substitutionStep 1: Acetic anhydride, heat. Step 2: Amine, heat
Iodine-Catalyzed 2-Aminobenzaldehydes, BenzylaminesTransition-metal-free, good to excellent yieldsI₂, O₂, 100-120 °C

Q4: How do I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on the microwave-assisted synthesis from anthranilic acid.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reaction Setup: Mix the crude 2-methyl-4H-3,1-benzoxazin-4-one with aqueous ammonia in a microwave-safe vessel. A solid support can be used to improve the reaction.

  • Reaction Conditions: Irradiate the mixture with microwaves for a selected period.

  • Work-up and Purification: After the reaction, remove the solvent under vacuum. The residue can be extracted with methanol (B129727) and purified by HPLC or recrystallization to obtain the final product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of catalytic conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuIK₂CO₃CH₃CNRoom Temp56
2CuICs₂CO₃CH₃CNRoom Temp65
3CuIDBUCH₃CNRoom Temp73
4CuIEt₃NCH₃CNRoom Temp42
5CuI DBU DMSO Room Temp 89
6CuBrDBUDMSORoom Temp82
7CuClDBUDMSORoom Temp78
8Cu(OAc)₂DBUDMSORoom Temp67
9CuIDBUDMFRoom Temp85
10CuIDBUNMPRoom Temp81

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (B81097) (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported. The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.

References

Overcoming poor solubility of 4(3H)-quinazolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4(3H)-Quinazolinone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: The poor water solubility of many this compound derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This makes it difficult for water molecules to surround and dissolve the compound, resulting in limited aqueous solubility. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[1][2][3]

Q2: What is the first step I should take when my this compound compound fails to dissolve in aqueous buffer for an in vitro assay?

A2: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.[4][5] For particularly stubborn compounds, gentle warming (37-60°C) and ultrasonication can aid dissolution. When diluting this stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates that the final concentration exceeds the compound's solubility limit in the final solvent mixture.

Q3: My compound precipitates upon dilution from a DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." You can address this with several strategies:

  • Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase solubility.

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility. Pre-incubating the compound with the cyclodextrin (B1172386) before final dilution can be effective.

Q4: How do pH adjustments affect the solubility of this compound compounds?

A4: The this compound scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For example, gefitinib (B1684475), a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized. Conversely, its solubility decreases significantly at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.

Troubleshooting Guide: From Benchtop to Preclinical Models

This guide provides solutions to specific problems you may encounter during your research.

Problem / Observation Probable Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium leads to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins). Consider if the compound is binding to plastics or interacting with media components.
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve dissolution rate and bioavailability.

Solubility Enhancement Strategies & Data

For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The table below summarizes several common techniques and provides representative data for quinazolinone-based drugs like Lapatinib, Gefitinib, and Erlotinib.

Technique Mechanism of Action Example Application & Result
Salt Formation Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.Lapatinib methanesulfonate (B1217627) salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.
Nanosuspension Reduces drug particle size to the nanometer range, increasing the surface area for dissolution according to the Noyes-Whitney equation.Nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), increasing its apparent water solubility.An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the GI tract, presenting the drug in a solubilized state for absorption.A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the this compound compound and the carrier are fully soluble.

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution rate compared to the unformulated drug.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This method is used to produce drug nanoparticles, significantly increasing the surface area for dissolution.

  • Preparation of Pre-suspension: Disperse the micronized this compound compound in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.

  • High-Shear Mixing: Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.

  • High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. This process forces the suspension through a tiny gap at very high pressure, causing cavitation and shear forces that break down the drug microparticles into nanoparticles.

  • Cycling: Repeat the homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size distribution is achieved. Monitor particle size using a dynamic light scattering (DLS) instrument.

  • Collection: Collect the final nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.

Diagrams and Workflows

// Nodes start [label="Poorly Soluble\nthis compound Compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; in_vitro [label="In Vitro / Biochemical Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo [label="In Vivo / Preclinical Study", fillcolor="#F1F3F4", fontcolor="#202124"]; dmso [label="Dissolve in DMSO\n(Stock Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; dilution [label="Dilute into Aqueous Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; precip [label="Precipitation Occurs?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; success [label="Proceed with Assay", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; troubleshoot [label="Apply Mitigation Strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitigation [label="Strategies:\n- Lower Concentration\n- Add Co-solvent\n- Use Surfactant\n- Cyclodextrin Complex", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, align=left]; formulation [label="Select Advanced\nFormulation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategies [label="Strategies:\n- Solid Dispersion\n- Nanosuspension\n- Salt Formation\n- Lipid-Based System", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, align=left]; proceed_vivo [label="Proceed with\nIn Vivo Study", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> in_vitro; start -> in_vivo; in_vitro -> dmso; dmso -> dilution; dilution -> precip; precip -> success [label=" No"]; precip -> troubleshoot [label=" Yes"]; troubleshoot -> mitigation; in_vivo -> formulation; formulation -> strategies; strategies -> proceed_vivo; } dot Caption: Decision workflow for addressing solubility issues.

// Nodes drug [label="Drug + Carrier\n(e.g., PVP K30)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Organic Solvent\n(e.g., Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Complete Dissolution\n(Clear Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; evap [label="Rotary Evaporation\n(Solvent Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; film [label="Dry Film Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; vac [label="Vacuum Drying\n(Remove Residual Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; powder [label="Solid Dispersion Powder\n(Amorphous Drug)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges drug -> dissolve; solvent -> dissolve; dissolve -> evap; evap -> film; film -> vac; vac -> powder; } dot Caption: Experimental workflow for solid dispersion preparation.

// Nodes EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Quin [label="this compound Inhibitor\n(e.g., Gefitinib, Erlotinib)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges EGFR -> Ras [label=" ATP"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Quin -> EGFR [arrowhead=tee, style=dashed, color="#EA4335", label=" Blocks\nATP Binding"]; } dot Caption: EGFR signaling pathway and inhibition mechanism.

References

Technical Support Center: By-product Formation in One-Pot 4(3H)-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the one-pot synthesis of 4(3H)-quinazolinones. The information is designed to help you identify and minimize the formation of unwanted by-products, thereby improving the yield and purity of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for one-pot 4(3H)-quinazolinone synthesis?

A1: The most prevalent starting materials for one-pot synthesis of 4(3H)-quinazolinones include anthranilic acid, isatoic anhydride, 2-aminobenzamides, and 2-aminobenzonitriles. The choice of starting material often depends on the desired substitution pattern of the final product and the specific reaction conditions to be employed.

Q2: What are the general types of by-products observed in these syntheses?

A2: By-products in this compound synthesis can generally be categorized as:

  • Isomeric impurities: Formation of structurally related isomers, such as quinazolines when the desired product is a quinazolinone.

  • Incompletely cyclized intermediates: Unreacted starting materials or partially reacted intermediates that have not undergone the final ring-closure step.

  • Products from side reactions: Molecules formed from undesired reactions of the starting materials or intermediates with the reagents or solvent.

  • Degradation products: Resulting from the decomposition of starting materials, intermediates, or the final product under harsh reaction conditions.

Q3: How can I monitor the progress of my reaction to detect by-product formation early?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of your reaction. By running a TLC at different time points, you can visualize the consumption of starting materials, the formation of the desired product, and the appearance of any new spots which may indicate by-products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the relative amounts of product and by-products.

Q4: Are there "greener" synthesis methods that can help reduce by-product formation?

A4: Yes, several modern synthetic strategies focus on environmentally friendly approaches that can also minimize waste and by-product formation. Microwave-assisted synthesis, particularly under solvent-free conditions, has been shown to be highly efficient, often leading to shorter reaction times and higher yields of the desired product.[1] Multicomponent reactions are also considered "green" as they improve atom economy by combining multiple starting materials in a single step.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4(3H)-quinazolinones, with a focus on by-product formation.

Problem 1: Low Yield of the Desired this compound Product
Possible Cause Recommended Action Expected Outcome
Incomplete Reaction- Extend the reaction time.- Increase the reaction temperature.- Consider using microwave irradiation to accelerate the reaction.[1]Increased conversion of starting materials to the desired product.
Suboptimal Catalyst- Screen different catalysts (e.g., Lewis acids, transition metals).- For specific syntheses, iodine or copper-based catalysts have shown high efficacy.Enhanced reaction rate and selectivity, leading to a higher yield.
Formation of Stable By-products- Adjust the stoichiometry of the reactants. An excess of one reactant can sometimes favor a side reaction.- Modify the reaction pH; acidic or basic conditions can influence the reaction pathway.Minimized formation of unwanted by-products, thereby increasing the relative yield of the desired product.
Degradation of Starting Materials or Product- Employ milder reaction conditions (e.g., lower temperature).- Use a high-boiling point, inert solvent to prevent side reactions.Preservation of the integrity of reactants and the final product.
Problem 2: Presence of a Significant Amount of an Unidentified Impurity
Analytical Approach Information Gained
Thin-Layer Chromatography (TLC) A quick qualitative assessment of the number of components in the reaction mixture.
High-Performance Liquid Chromatography (HPLC) Quantitative data on the purity of the product and the relative amounts of by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for the structural elucidation of both the main product and any significant impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and helps in identifying the molecular formula of unknown by-products.

¹H NMR Chemical Shifts for Common Structures in Quinazolinone Synthesis

CompoundH2 (ppm)H4 (ppm)Other Aromatic Protons (ppm)
Quinazoline (B50416)~9.4~9.87.6 - 8.2
This compound ~8.2 - 7.3 - 8.3

Note: Chemical shifts are approximate and can vary based on substitution and the solvent used.[1]

III. By-product Formation in Specific One-Pot Syntheses

A. Niementowski Reaction (from Anthranilic Acid and Amides)

The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones. However, it can be prone to the formation of by-products, particularly under certain conditions.

Common By-product: 4-Oxo-3,4-dihydroquinazoline (a quinazoline isomer).

Conditions Favoring By-product Formation:

  • Sub-optimal pH of the reaction mixture.

  • Inappropriate stoichiometry of reactants.

Troubleshooting:

  • Adjust pH: The reaction pathway can be influenced by acidic or basic conditions. Careful control of the pH can help favor the formation of the desired quinazolinone.[1]

  • Excess Formamide: In reactions using formamide, using an excess of this reagent can favor the formation of the desired quinazolinone over the quinazoline by-product.[1]

This protocol is adapted from a solvent-free approach that has been shown to improve yields and reduce reaction times.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix anthranilic acid and a molar excess of formamide.

  • Place the vessel in the microwave reactor and irradiate at a set power and temperature for a specified time (e.g., 150-170°C for 10-20 minutes). The optimal conditions should be determined empirically for each specific substrate.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol (B145695) and dry under vacuum to obtain the pure this compound product.

B. Synthesis from 2-Aminobenzamide (B116534) and Aldehydes

This is a versatile one-pot method for preparing 2-substituted 4(3H)-quinazolinones.

Potential By-products:

  • Unreacted 2-aminobenzamide.

  • Dihydroquinazolinone intermediates that have not been fully oxidized.

Troubleshooting:

  • Oxidant Choice: The selection of an appropriate oxidant is crucial for the final dehydrogenation step to form the aromatic quinazolinone ring. Common oxidants include potassium permanganate, iodine, and tert-butyl hydroperoxide (TBHP). The efficiency of the oxidant can be temperature and solvent-dependent.

  • Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion and the presence of dihydroquinazolinone intermediates.

This method utilizes a photocatalyst and a mild oxidant.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.5 mmol) in methanol (20 mL).

  • Add fluorescein (10 mol%) and TBHP (2.0 mmol) to the mixture.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-phenyl-4(3H)-quinazolinone.

Quantitative Data Summary

The following table summarizes the yields of 2-substituted 4(3H)-quinazolinones from the reaction of 2-aminobenzamide with various aldehydes under the visible light-induced conditions described above.

AldehydeProductYield (%)
Benzaldehyde2-Phenyl-4(3H)-quinazolinone89
4-Methylbenzaldehyde2-(p-Tolyl)-4(3H)-quinazolinone92
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4(3H)-quinazolinone95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4(3H)-quinazolinone86
2-Naphthaldehyde2-(Naphthalen-2-yl)-4(3H)-quinazolinone85

Data extracted from a study on visible light-induced synthesis.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Pathway for this compound Synthesis

G A Starting Materials (e.g., Anthranilic Acid Derivative) B Intermediate (e.g., Amide, Imine) A->B Reaction Step 1 C Cyclization B->C F Side Reactions B->F D This compound (Desired Product) C->D Main Pathway E By-products F->E

Caption: A simplified workflow of this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G Start Low Yield of This compound Q1 Is the reaction complete? (Check TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant by-products? A1_Yes->Q2 Action1 Increase reaction time/temperature or consider microwave irradiation A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Optimize stoichiometry and/or reaction pH A2_Yes->Action2 Q3 Is starting material degrading? A2_No->Q3 Action2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Use milder reaction conditions A3_Yes->Action3 End Re-evaluate catalyst and solvent A3_No->End Action3->Start

Caption: A logical workflow for troubleshooting low product yield.

Diagram 3: By-product Formation in Niementowski Reaction

G cluster_reactants Reactants Anthranilic_Acid Anthranilic Acid Intermediate Acyclic Amide Intermediate Anthranilic_Acid->Intermediate Amide Amide Amide->Intermediate Quinazolinone This compound (Desired Product) Intermediate->Quinazolinone Desired Cyclization Quinazoline Quinazoline By-product Intermediate->Quinazoline Alternative Cyclization (Side Reaction)

Caption: Simplified reaction scheme showing the formation of a quinazoline by-product.

References

Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4(3H)-quinazolinone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What could be the cause?

A1: The presence of unexpected peaks in the ¹H NMR spectrum of this compound can arise from several factors:

  • Tautomerism: this compound can exist in tautomeric forms, most commonly the amide and imidic acid forms.[1][2] In solution, a dynamic equilibrium between these tautomers can lead to the appearance of two distinct sets of signals. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[1]

  • Impurities: Residual starting materials, byproducts from the synthesis, or solvents used during purification are common sources of extra peaks.[3] It is advisable to compare the spectrum with known chemical shifts of potential impurities.

  • Degradation: The compound may have degraded due to factors like excessive heat, or harsh acidic or basic conditions during the experiment.[3]

Q2: The N-H proton signal in my spectrum is very broad or not visible. Is this normal?

A2: Yes, this is a common observation for 4(3H)-quinazolinones. The proton on the N-3 position is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆) or with other exchangeable protons. This exchange process leads to significant broadening of the N-H signal, and in some cases, it may become so broad that it is indistinguishable from the baseline.

Q3: I am observing significant changes in my NMR spectrum when I change the solvent. Why is this happening?

A3: The solvent can have a profound effect on the NMR spectrum of this compound due to its influence on tautomeric equilibrium and hydrogen bonding.

  • Tautomeric Equilibrium: Polar aprotic solvents like DMSO can stabilize the keto (amide) form, while non-polar solvents may favor the enol (imidic acid) form. This shift in equilibrium will result in different sets of peaks and chemical shifts.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H and C=O groups of the quinazolinone, leading to changes in the electron density around the nuclei and thus altering their chemical shifts.

Q4: My baseline is noisy and I see some unusual, sharp, non-symmetrical peaks. What are these?

A4: These could be NMR artifacts, which are not related to your compound. Common artifacts include:

  • Quadrature images: These appear as peaks equidistant from the center of the spectrum and often have a distorted phase. They can be minimized by acquiring more transients.

  • Center glitches: An artifact at the exact center of the spectrum can occur due to slight imbalances in the detector.

  • Decoupling sidebands: In experiments involving heteronuclear decoupling, satellite peaks can sometimes appear.

It is recommended to consult a standard NMR troubleshooting guide to identify and mitigate such artifacts.

Troubleshooting Guide

Issue: Unexpected Peaks in the Spectrum

G start Unexpected peaks in NMR spectrum check_purity 1. Check Purity: - TLC or LC-MS of the sample start->check_purity impurities Impurities Detected check_purity->impurities purify Purify sample (e.g., column chromatography, recrystallization) impurities->purify Yes no_impurities Sample is Pure impurities->no_impurities No reacquire Re-acquire NMR spectrum purify->reacquire consider_tautomers 2. Consider Tautomerism: - Amide vs. Imidic Acid forms no_impurities->consider_tautomers variable_temp Run variable temperature (VT) NMR consider_tautomers->variable_temp coalescence Observe peak coalescence or sharpening? variable_temp->coalescence confirm_tautomers Dynamic equilibrium of tautomers confirmed coalescence->confirm_tautomers Yes no_change No significant change coalescence->no_change No check_solvent 3. Check for Residual Solvents: - Compare peaks to known solvent shifts no_change->check_solvent solvent_present Solvent peaks identified check_solvent->solvent_present dry_sample Dry sample under high vacuum solvent_present->dry_sample Yes no_solvent No solvent peaks solvent_present->no_solvent No dry_sample->reacquire check_degradation 4. Consider Degradation: - Re-check synthesis conditions (heat, pH) no_solvent->check_degradation degradation_likely Degradation is a possibility check_degradation->degradation_likely resynthesize Re-synthesize compound under milder conditions degradation_likely->resynthesize

Issue: Peak Broadening or Absence of N-H Signal

G start Broad or absent N-H peak proton_exchange Cause: Rapid proton exchange start->proton_exchange confirm_exchange Confirmation Steps proton_exchange->confirm_exchange d2o_exchange 1. D₂O Exchange Experiment: - Add a drop of D₂O to the NMR tube - Re-acquire spectrum confirm_exchange->d2o_exchange low_temp 2. Low-Temperature NMR: - Run spectrum at a lower temperature confirm_exchange->low_temp nh_disappears N-H peak disappears d2o_exchange->nh_disappears exchange_confirmed Proton exchange confirmed nh_disappears->exchange_confirmed nh_sharpens N-H peak sharpens low_temp->nh_sharpens slowed_exchange Exchange process slowed nh_sharpens->slowed_exchange

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆

ProtonChemical Shift Range (ppm)MultiplicityNotes
H-28.10 - 8.40sCharacteristic singlet for the C-2 proton.
H-58.00 - 8.20d or dd
H-67.40 - 7.60t or m
H-77.70 - 7.90t or m
H-87.50 - 7.70d or dd
N-H11.0 - 12.7br sOften broad and may exchange with D₂O.

Note: Chemical shifts are approximate and can vary significantly with substitution.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆

CarbonChemical Shift Range (ppm)
C-2145.0 - 150.0
C-4160.0 - 164.0
C-4a120.0 - 122.0
C-5125.0 - 128.0
C-6126.0 - 128.0
C-7134.0 - 136.0
C-8126.0 - 128.0
C-8a148.0 - 150.0

Note: These are typical ranges and are subject to change based on the substitution pattern.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. For instance, adjust Z1 and Z2 shims to maximize the lock level.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. A minimum of 4-8 transients is recommended to improve the signal-to-noise ratio and minimize artifacts.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol 2: D₂O Exchange Experiment
  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample in a protic deuterated solvent like DMSO-d₆ or CD₃OD following Protocol 1.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to ensure mixing.

  • Re-acquisition:

    • Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim.

    • Acquire another ¹H NMR spectrum.

  • Analysis:

    • Compare the two spectra. The signal corresponding to the exchangeable N-H proton should decrease in intensity or disappear completely in the spectrum acquired after the addition of D₂O.

References

Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-2-methylquinazolin-4(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, which typically proceeds via a two-step reaction: the formation of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid, followed by its reaction with hydrazine (B178648) hydrate (B1144303).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1) Incomplete reaction between anthranilic acid and acetic anhydride (B1165640).- Ensure an excess of acetic anhydride is used.[1][2] - Optimize reaction time and temperature. Microwave-assisted synthesis can significantly reduce reaction time and improve yield.[3] - Consider using a catalyst if the reaction is sluggish.
Degradation of the product during workup.- After the reaction, pour the mixture into ice-cold water to precipitate the product and minimize degradation.[3] - Recrystallize the crude product from a suitable solvent like ethanol (B145695) to improve purity.[3]
Low Yield of 3-amino-2-methylquinazolin-4(3H)-one (Final Product) Inefficient conversion of the benzoxazinone (B8607429) intermediate.- Ensure the correct stoichiometry of hydrazine hydrate is used. - Optimize the reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. - The choice of solvent can be critical; ethanol is commonly used.
Side reactions.- Add hydrazine hydrate cautiously to the solution of the benzoxazinone intermediate. - Maintain the recommended reaction temperature to avoid the formation of byproducts.
Product is Impure (Contaminated with Starting Materials or Byproducts) Incomplete reaction.- As mentioned above, ensure sufficient reaction time and optimal conditions for both steps.
Inefficient purification.- Recrystallization from ethanol is a common and effective method for purifying the final product. - If impurities persist, column chromatography may be necessary.
Difficulty in Isolating the Product Product is soluble in the reaction solvent.- After cooling the reaction mixture, if the product does not precipitate, try adding ice-cold water to induce precipitation.
Oily product formation.- If an oily product is obtained, it may be purified by column chromatography using a suitable eluent system like a mixture of ethanol and water.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-amino-2-methylquinazolin-4(3H)-one?

A1: The most common synthetic pathway involves two main steps. The first step is the thermal cyclization of anthranilic acid with acetic anhydride to produce the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. In the second step, this intermediate undergoes condensation with hydrazine hydrate to yield the final product, 3-amino-2-methylquinazolin-4(3H)-one.

Q2: What are the typical reaction conditions for the synthesis of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate?

A2: A mixture of anthranilic acid and acetic anhydride is typically heated. Conventional heating methods can be used, but microwave-assisted synthesis has been shown to be more efficient, often requiring shorter reaction times (17-22 minutes) and providing good to excellent yields.

Q3: What conditions are recommended for the conversion of the benzoxazinone intermediate to the final product?

A3: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is typically refluxed with hydrazine hydrate in a solvent like ethanol for several hours. The progress of the reaction should be monitored by TLC to determine the optimal reaction time.

Q4: How can I purify the final product, 3-amino-2-methylquinazolin-4(3H)-one?

A4: The most common method for purification is recrystallization from ethanol. After the reaction, the mixture is typically cooled, and the precipitated solid is filtered and then recrystallized. If the product is obtained as an oil or contains persistent impurities, column chromatography may be employed.

Q5: Are there greener synthetic methods available for this compound?

A5: Yes, microwave-assisted synthesis is considered a greener approach as it often leads to shorter reaction times, reduced energy consumption, and can result in higher yields and cleaner products.

Experimental Protocols

Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
  • Conventional Method: A mixture of anthranilic acid (30 g, 220 mmol) and acetic anhydride is prepared in ethanol (30 mL). The mixture is then heated under reflux until the reaction is complete (monitored by TLC).

  • Microwave-Assisted Method: A mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) is placed in a microwave tube. The mixture is heated under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature (120–150 °C). After completion, the excess solvent is distilled under reduced pressure, and the residue is poured into ice water. The resulting solid is then recrystallized from ethanol.

Synthesis of 3-amino-2-methylquinazolin-4(3H)-one (Final Product)

A solution of 2-methyl-4H-3,1-benzoxazin-4-one (3 g, 18.63 mmol) in 10 mL of ethanol is stirred for a few minutes. Hydrazine hydrate (0.91 mL, 18.63 mmol) is then cautiously added to the solution. The resulting mixture is refluxed for 7 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered and recrystallized from an appropriate solvent.

Visualizations

Synthesis_Workflow Start Start Anthranilic_Acid Anthranilic Acid Start->Anthranilic_Acid Acetic_Anhydride Acetic Anhydride Start->Acetic_Anhydride Reaction1 Step 1: Cyclization Anthranilic_Acid->Reaction1 Acetic_Anhydride->Reaction1 Intermediate 2-methyl-4H-3,1-benzoxazin-4-one Reaction1->Intermediate Heat or Microwave Reaction2 Step 2: Condensation Intermediate->Reaction2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Reflux in Ethanol Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 3-amino-2-methylquinazolin-4(3H)-one Purification->Final_Product End End Final_Product->End

Caption: Synthetic workflow for 3-amino-2-methylquinazolin-4(3H)-one.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Evaluate Step 1: Benzoxazinone Formation Start->Check_Step1 Check_Step2 Evaluate Step 2: Quinazolinone Formation Start->Check_Step2 Check_Purification Evaluate Purification Start->Check_Purification Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Incomplete_Rxn2 Incomplete Reaction? Check_Step2->Incomplete_Rxn2 Inefficient_Purification Inefficient Purification? Check_Purification->Inefficient_Purification Incomplete_Rxn1->Check_Step2 No Optimize_Rxn1 Optimize Time/Temp (Consider Microwave) Incomplete_Rxn1->Optimize_Rxn1 Yes Excess_Reagent1 Use Excess Acetic Anhydride Incomplete_Rxn1->Excess_Reagent1 Yes Solution Improved Yield and Purity Optimize_Rxn1->Solution Excess_Reagent1->Solution Incomplete_Rxn2->Check_Purification No Optimize_Rxn2 Optimize Reflux Time (TLC) Incomplete_Rxn2->Optimize_Rxn2 Yes Correct_Stoichiometry Check Hydrazine Stoichiometry Incomplete_Rxn2->Correct_Stoichiometry Yes Optimize_Rxn2->Solution Correct_Stoichiometry->Solution Recrystallize Recrystallize from Ethanol Inefficient_Purification->Recrystallize Yes Column_Chromatography Consider Column Chromatography Inefficient_Purification->Column_Chromatography If Needed Recrystallize->Solution Column_Chromatography->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to Structure-Activity Relationships of 4(3H)-Quinazolinone Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. The 4(3H)-quinazolinone scaffold has emerged as a promising framework in this endeavor, with derivatives exhibiting potent activity against a range of clinically relevant pathogens. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of this compound antibacterials, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone core. Below are summary tables of minimum inhibitory concentrations (MIC) for representative compounds from two distinct classes: allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a) and inhibitors of DNA gyrase.

Table 1: SAR of 4(3H)-Quinazolinones as PBP2a Allosteric Inhibitors

This series of compounds demonstrates potent activity primarily against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to an allosteric site on PBP2a, which leads to the opening of the active site, making it susceptible to inhibition.[1][2]

Compound IDR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)MIC (μg/mL) vs. S. aureus ATCC 29213Reference
1 4-Nitrostyryl3-HydroxyphenylUnsubstituted2[3]
27 4-Cyanostyryl3-Carboxyphenyl6-Fluoro0.25[3]
30 4-Cyanostyryl3-Hydroxyphenyl6-Fluoro0.5[3]
52 4-Cyanostyryl3-Hydroxyphenyl7-Fluoro0.5
Inactive Analogue 4-Nitrostyryl4-HydroxyphenylUnsubstituted>16

Higher MIC values indicate lower antibacterial activity.

Table 2: SAR of N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA Gyrase Inhibitors

This class of quinazolinones targets the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication. These compounds have shown activity against MRSA strains.

Compound IDR Group on QuinazolinoneIC50 vs. S. aureus GyrB (µM)MIC vs. MRSA (µg/mL)Reference
f1 Unsubstituted1.214-8
f4 6-Chloro0.31>32
f14 6,8-Dichloro0.28>32

Lower IC50 and MIC values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antibacterial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antibacterial activity of a compound.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

  • Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a specific volume of the stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.

  • The final volume in each well after adding the bacterial inoculum should be 200 µL.

3. Controls:

  • Growth Control: Broth with bacterial inoculum but no test compound.

  • Sterility Control: Broth only.

  • Positive Control: A standard antibiotic with known activity against the test organism.

4. Incubation and Interpretation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Penicillin-Binding Protein 2a (PBP2a) Binding Assay

This assay is used to determine if a compound interacts with PBP2a, a key mechanism of resistance in MRSA.

1. Preparation of PBP2a:

  • Purified recombinant PBP2a is used for this assay.

  • To assess binding to the allosteric site, the active site of PBP2a can be saturated by pre-incubation with a high concentration of a β-lactam antibiotic like oxacillin.

2. Intrinsic Fluorescence Quenching:

  • The binding of a ligand to PBP2a can be monitored by the quenching of the intrinsic tryptophan fluorescence of the protein.

  • The assay is performed in a suitable buffer (e.g., phosphate-buffered saline).

  • Increasing concentrations of the test compound are added to a solution of PBP2a, and the change in fluorescence intensity is measured using a fluorometer.

3. Data Analysis:

  • The dissociation constant (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm equation. This provides a quantitative measure of the binding affinity of the compound for PBP2a.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the SAR of this compound antibacterials.

G Mechanism of PBP2a Allosteric Inhibition cluster_MRSA MRSA Cell Wall PBP2a_closed PBP2a (Closed Conformation) Active Site Inaccessible PBP2a_open PBP2a (Open Conformation) Active Site Accessible PBP2a_closed->PBP2a_open Conformational Change peptidoglycan_synthesis Peptidoglycan Synthesis PBP2a_open->peptidoglycan_synthesis Inhibits beta_lactam β-Lactam Antibiotic beta_lactam->PBP2a_closed Ineffective beta_lactam->PBP2a_open Binds to Active Site quinazolinone This compound (Allosteric Inhibitor) quinazolinone->PBP2a_closed Binds to Allosteric Site cell_lysis Cell Lysis peptidoglycan_synthesis->cell_lysis Leads to

Caption: Mechanism of synergistic action of 4(3H)-quinazolinones with β-lactams against MRSA.

G Experimental Workflow for SAR Studies synthesis Synthesis of This compound Derivatives screening Primary Antibacterial Screening (e.g., Agar Diffusion) synthesis->screening mic MIC Determination (Broth Microdilution) screening->mic sar Structure-Activity Relationship Analysis mic->sar mechanism Mechanism of Action Studies (e.g., PBP2a/DNA Gyrase Assay) sar->mechanism lead_optimization Lead Optimization sar->lead_optimization Identifies Promising Scaffolds mechanism->lead_optimization Informs Design

Caption: A generalized workflow for the discovery and optimization of antibacterial agents.

References

Comparative analysis of different synthetic routes to 4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 4(3H)-Quinazolinone

The this compound core is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds of significant therapeutic interest.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The importance of this moiety in drug development has driven the exploration of diverse and efficient synthetic strategies for its construction.

This guide provides a comparative analysis of three primary synthetic routes to the this compound ring system: the classical Niementowski reaction, synthesis via a benzoxazinone (B8607429) intermediate, and a modern one-pot, three-component approach, often enhanced by microwave irradiation.

Route A: Niementowski Quinazolinone Synthesis

The Niementowski reaction is the most traditional method for preparing 4(3H)-quinazolinones, involving the thermal condensation of an anthranilic acid with an amide.[4][5] While historically significant, this method typically requires high temperatures (130–200°C) and can result in lengthy reaction times.

G cluster_reactants Reactants cluster_product Product A Anthranilic Acid C This compound A->C Heat (130-150 °C) - H₂O, - NH₃ B Formamide (B127407) B->C

Caption: Niementowski Reaction Pathway.

Experimental Protocol: Classical Niementowski Synthesis

This protocol is a representative example of the classical thermal method.

  • Reactant Mixture: A mixture of anthranilic acid (10 mmol) and an excess of formamide (50 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated in an oil bath at 140-150°C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove excess formamide, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Route B: Synthesis via Benzoxazinone Intermediate

A highly versatile and common two-step method involves the initial cyclization of anthranilic acid to form a 2-substituted-1,3-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine or ammonia (B1221849) source to yield the final quinazolinone. This approach often provides better yields and allows for greater diversity in the final product compared to the one-pot Niementowski reaction.

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination A Anthranilic Acid I 2-Methyl-1,3-benzoxazin-4-one (Intermediate) A->I B Acetic Anhydride (B1165640) B->I P 2,3-Disubstituted This compound I->P Heat, Solvent C Amine (R-NH₂) or Ammonia Source C->P

Caption: Two-Step Synthesis via Benzoxazinone.

Experimental Protocol: Green Synthesis Using a Deep Eutectic Solvent

This protocol utilizes a deep eutectic solvent (DES) as both the reaction medium and catalyst, representing a greener alternative.

  • DES Preparation: Choline chloride (0.05 mol) and urea (B33335) (0.1 mol) are mixed and heated at 90°C with stirring until a clear, homogeneous liquid is formed. The DES is then cooled to room temperature.

  • Step 1 (Benzoxazinone formation): Anthranilic acid (5 mmol) and acetic anhydride (6 mmol) are added to the prepared DES. The mixture is stirred and heated at 80°C until the reaction is complete, as monitored by TLC.

  • Step 2 (Quinazolinone formation): To the same reaction vessel containing the formed benzoxazinone, the desired primary amine (6 mmol) is added.

  • Reaction: The mixture is stirred at 80°C until the conversion is complete.

  • Isolation: The reaction mixture is poured into crushed ice. The solid precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is recrystallized from ethanol.

Route C: One-Pot, Three-Component Synthesis

Modern synthetic chemistry favors one-pot, multi-component reactions (MCRs) for their efficiency, atom economy, and reduced waste. The synthesis of 4(3H)-quinazolinones is well-suited to this approach, often involving the condensation of anthranilic acid, an orthoester (as a one-carbon source), and an amine. The use of microwave irradiation can dramatically accelerate these reactions.

G cluster_reactants Reactants cluster_product Product A Anthranilic Acid P 3-Substituted This compound A->P Microwave (MW) 120 °C, 30 min Ethanol B Trimethyl Orthoformate B->P Microwave (MW) 120 °C, 30 min Ethanol C Primary Amine C->P Microwave (MW) 120 °C, 30 min Ethanol

References

Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new frontier in therapeutic development is emerging with 4(3H)-quinazolinone derivatives. These compounds are demonstrating significant potential in anticancer and antimicrobial applications, in some cases outperforming established drugs. This guide provides a comprehensive comparison of the efficacy of these novel derivatives against existing therapies, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Efficacy: A Competitive Edge Against Established Treatments

Recent studies highlight the potent cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals that these compounds often exhibit comparable or superior activity to conventional chemotherapeutic agents such as doxorubicin (B1662922), sorafenib (B1663141), and etoposide (B1684455).

Notably, certain quinazolinone-azole hybrids and other derivatives have shown remarkable activity against liver (HepG-2), breast (MCF-7), and colon (HCT116) cancer cell lines.[1] For instance, one standout compound demonstrated a more potent IC50 value than both doxorubicin and sorafenib against the tested cell lines.[1] Another study reported a quinazoline-1,2,4-thiadiazole derivative exhibiting superior activity to etoposide across multiple cancer cell lines, with IC50 values ranging from 0.02 to 0.33 µM compared to etoposide's range of 0.17 to 3.34 µM.[1]

Below is a summary of the cytotoxic activity of selected this compound derivatives compared to standard anticancer drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinazolinone Derivative 32 A549 (Lung)0.02 ± 0.091[1]
MCF-7 (Breast)0.33[1]
Colo-205 (Colon)0.15
A2780 (Ovarian)0.21
Etoposide (Existing Drug) A549 (Lung)3.34
MCF-7 (Breast)1.35
Colo-205 (Colon)0.17
A2780 (Ovarian)2.12
Quinazolinone Derivative 45 HepG-2 (Liver)4.36 ± 0.3
HCT116 (Colon)7.34 ± 0.7
Doxorubicin (Existing Drug) HepG-2 (Liver)>10
Quinazolinone Derivative 56 HepG-2 (Liver)3.74 ± 0.14
MCF-7 (Breast)6.77 ± 0.27
HCT116 (Colon)5.00 ± 0.20
Doxorubicin (Existing Drug) HepG-2 (Liver)5.21 ± 0.21
MCF-7 (Breast)8.12 ± 0.32
HCT116 (Colon)6.33 ± 0.25
Sorafenib (Existing Drug) HepG-2 (Liver)4.89 ± 0.19
MCF-7 (Breast)7.54 ± 0.30
HCT116 (Colon)5.88 ± 0.23

Antimicrobial Activity: A New Weapon Against Drug Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a spectrum of bacterial pathogens, with Minimum Inhibitory Concentrations (MICs) that are competitive with, and in some cases superior to, standard antibiotics like ampicillin.

Studies have demonstrated the broad-spectrum antimicrobial potential of these compounds. For instance, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds exhibited potent activity against both bacterial and fungal strains. One of the most potent compounds showed MIC values in the range of 1–16 µg/mL against the tested microorganisms.

The following table summarizes the antimicrobial activity of representative this compound derivatives in comparison to ampicillin.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Quinazolinone Derivative 5a E. coli1
S. aureus2
P. aeruginosa8
S. pyogenes4
Ampicillin (Existing Drug) E. coli4
S. aureus8
P. aeruginosa16
S. pyogenes8
Quinazolinone Derivative 27 S. aureus (MRSA)≤0.5
Vancomycin (Existing Drug) S. aureus (MRSA)1-2
Linezolid (Existing Drug) S. aureus (MRSA)1-4

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the reference drug for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the this compound derivatives against bacterial strains is typically determined using the broth microdilution method.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after overnight incubation.

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound derivatives and the reference antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

Many anticancer this compound derivatives exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways are prominent targets.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration & Survival PKC->Endothelial Akt Akt PI3K->Akt Akt->Endothelial

Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.

Conclusion

The data presented in this guide strongly suggest that this compound derivatives represent a promising class of therapeutic agents. Their potent anticancer and antimicrobial activities, often exceeding those of current standard-of-care drugs, warrant further investigation and development. The detailed experimental protocols provided herein offer a foundation for researchers to validate and expand upon these findings. As our understanding of the molecular mechanisms underlying their efficacy grows, so too will the potential for these compounds to translate into novel and effective treatments for a range of diseases.

References

In Vivo Validation of Anti-inflammatory 4(3H)-Quinazolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents. Numerous derivatives have been synthesized and evaluated for their in vivo efficacy, demonstrating significant potential to mitigate inflammatory responses. This guide provides an objective comparison of the in vivo performance of various this compound compounds, supported by experimental data from preclinical studies. Standard anti-inflammatory drugs, indomethacin (B1671933) and celecoxib, are used as benchmarks for comparison.

Comparative In Vivo Anti-inflammatory Activity

The most common in vivo model to assess the anti-inflammatory potential of this compound derivatives is the carrageenan-induced paw edema assay in rodents. This model mimics the acute inflammatory response. The efficacy of the compounds is typically measured as the percentage of edema inhibition compared to a control group.

2,3-Disubstituted this compound Derivatives

This class of quinazolinones has been extensively studied, with various substitutions at the 2 and 3 positions of the quinazolinone ring influencing their anti-inflammatory potency.

Compound ID/DescriptionDose (mg/kg)Animal ModelTime Point (hours)% Edema InhibitionReference Compound% Edema Inhibition (Reference)
2-Mercapto-3-(substituted anilide) derivatives50Rat250.3 - 112.1 (ED50)Diclofenac Sodium112.2 (ED50)
Celecoxib84.3 (ED50)
2-Benzylamino-3-substituted derivatives (I, II, III)Not SpecifiedNot SpecifiedNot SpecifiedMore potent than Diclofenac SodiumDiclofenac SodiumNot Specified
2-Phenyl-3-substituted derivatives (VIa, VIb)Not SpecifiedRatNot SpecifiedPotent activityIndomethacinNot Specified
2-Methyl-3-Substituted this compound Derivatives

Modifications at the 3-position of the 2-methyl-4(3H)-quinazolinone core have also yielded compounds with notable anti-inflammatory effects.

Compound ID/DescriptionDose (mg/kg)Animal ModelTime Point (hours)% Edema InhibitionReference Compound% Edema Inhibition (Reference)
2-Methyl-3-substituted dithiocarbamate (B8719985) derivatives (VA3, VA4)Not SpecifiedNot SpecifiedNot SpecifiedMore potent than Diclofenac SodiumDiclofenac SodiumNot Specified
2-Methyl-3-substituted acetamide (B32628) derivative (11b)Not SpecifiedRatNot SpecifiedHigher than IndomethacinIndomethacinNot Specified
2-Methyl-3-substituted derivatives50Not SpecifiedNot Specified16.3 - 36.3PhenylbutazoneNot Specified

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound compounds are attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for prostaglandin (B15479496) synthesis. Several this compound derivatives have been shown to be potent and, in some cases, selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Compound ID/DescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl] derivative (Compound 4)>1000.33>303.0
2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl] derivative (Compound 6)>1000.40>250.0
Celecoxib (Reference)>1000.30>333
Modulation of Inflammatory Cytokines and Signaling Pathways

Beyond COX inhibition, certain this compound derivatives have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often achieved through the inhibition of key inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

The inhibition of the NF-κB pathway is a significant mechanism for the anti-inflammatory action of some quinazolinone derivatives.[2] By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of a wide range of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[2]

NF_kB_Inhibition_by_Quinazolinones cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by 4(3H)-Quinazolinones Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB IκBα->NF-κB_active Degradation & Release of NF-κB Nucleus Nucleus NF-κB_active->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Quinazolinone This compound Compound Quinazolinone->IKK Complex Inhibits Quinazolinone->NF-κB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test this compound compounds

  • Reference drugs (Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into several groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses.

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Drug_Prep Preparation of Test Compounds, Reference, and Vehicle Grouping->Drug_Prep Dosing Oral/IP Administration of Compounds/Vehicle Paw_Measure_0 Measure Initial Paw Volume (t=0 hr) Dosing->Paw_Measure_0 Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Paw_Measure_0->Carrageenan_Injection Paw_Measure_t Measure Paw Volume at 1, 2, 3, 4, 5 hrs Carrageenan_Injection->Paw_Measure_t Calculate_Edema Calculate Increase in Paw Volume Paw_Measure_t->Calculate_Edema Calculate_Inhibition Calculate Percentage Edema Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Statistical_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The in vivo studies on this compound compounds have consistently demonstrated their significant anti-inflammatory properties. The versatility of the quinazolinone scaffold allows for structural modifications that can lead to potent and selective inhibitors of key inflammatory targets. The data presented in this guide highlights several promising derivatives that exhibit comparable or superior activity to established anti-inflammatory drugs in preclinical models. Further investigation into the pharmacokinetics, safety profiles, and specific molecular interactions of these compounds is warranted to advance their development as potential therapeutic agents for inflammatory diseases.

References

A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its derivatives have been extensively explored as potential therapeutic agents against a variety of diseases. Molecular docking, a powerful computational technique, plays a pivotal role in this exploration by predicting the binding interactions between these derivatives and their biological protein targets. This guide provides an objective comparison of docking studies involving this compound derivatives, supported by experimental data, to elucidate their therapeutic potential across different target classes.

Docking Studies Against Anticancer Targets

Quinazolinone derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell proliferation, survival, and signaling. Docking studies have been instrumental in understanding their mechanism of action and optimizing their structures for enhanced efficacy.

Key targets include receptor tyrosine kinases like EGFR, VEGFR, and HER2, as well as other crucial enzymes such as dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase (PI3K). Studies show that specific substitutions on the quinazolinone core can lead to potent and selective inhibition. For instance, certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrate a strong correlation between their cytotoxic activity and their binding affinity to DHFR.[1] Similarly, other derivatives have been identified as potent inhibitors of multiple tyrosine kinases, acting as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors depending on the specific kinase.[2]

Table 1: Docking and Experimental Data for this compound Derivatives Against Anticancer Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting ResiduesExperimental Activity (IC₅₀)Reference
6-iodo-2-methylquinazolin-4-(3H)-onesDHFR-Good correlation with activity-3d: 10 µM (HeLa)[1]
Quinazolin-4(3H)-one derivativesCDK2, EGFR, HER2-Potent inhibitory activity noted-3j: 0.20 µM (MCF-7)[2]
2,3-disubstituted quinazolinonesEGFR-TK-Coincides with biological activity-18: 2.48 µ g/well (MCF-7)[3]
Chalcone-quinazolinone hybridsPI3K2WXQMolDock Score: -168.08 (VIm)Val882, Lys833VIm: 1.21 µM (MCF-7)
Quinazolinone derivativesVEGFR-Significant inhibition notedKey residues in binding site-
Docking Studies Against Antimicrobial Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated as potential antibacterial and antifungal compounds, with docking studies guiding their development.

A primary bacterial target is DNA gyrase, an enzyme essential for bacterial DNA replication. Docking simulations have shown that quinazolinone Schiff base derivatives can fit into the chlorobiocin binding site of DNA gyrase, interacting with key residues like Asn46 and exhibiting favorable binding energies. Another target in Gram-positive bacteria is Sortase A, and docking studies have been employed to explore the binding patterns of quinazolinone analogs against this enzyme.

Table 2: Docking and Experimental Data for this compound Derivatives Against Antimicrobial Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score / Binding EnergyKey Interacting ResiduesExperimental Activity (MIC)Reference
Quinazolinone Schiff basesDNA gyrase--5.96 to -8.58 kcal/molAsn46Good activity vs. E. coli at 128 µg/mL
Arylidene-based quinazolinones--Good binding affinities noted-3m: 1.95 µg/mL (S. aureus)
2,3-disubstituted quinazolinonesSortase A1T2WDocking performed-4a, 4e, 4g: Profound activity vs S. aureus
Substituted quinazolinones--H-bond with Arg197, Ser116Arg197, Ser116, Ala923a: 25.6 µg/mL (S. aureus)
Docking Studies Against Anti-inflammatory Targets

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been evaluated as anti-inflammatory agents, primarily targeting enzymes like cyclooxygenase (COX) and signaling pathways such as those mediated by Toll-like receptors (TLR) and NF-κB.

Docking studies have revealed that these compounds can selectively bind to the COX-2 isoform over COX-1, which is a desirable trait for reducing gastrointestinal side effects. Furthermore, computational models suggest that certain quinazolinone-2-carbothioamide derivatives are potent inhibitors of TLR4 signaling, forming stable interactions through hydrogen bonds and hydrophobic contacts.

Table 3: Docking and Experimental Data for this compound Derivatives Against Anti-inflammatory Targets

Compound/Derivative SeriesTarget Protein/PathwayPDB IDDocking Score / Binding AffinityKey Interacting ResiduesExperimental Activity (IC₅₀)Reference
2,3-disubstituted quinazolinonesCOX-2-Greater recognition vs. COX-1-4: 0.33 µM
Quinazolinone-2-carbothioamidesTLR4 signaling-Stabilized by H-bonds-8k: 1.12 µM (NO inhibition)
Quinazolinone derivativessEH---3g: 0.5 nM
Docking Studies Against Other CNS Targets

The versatility of the quinazolinone scaffold extends to targets within the central nervous system (CNS). Derivatives have been designed as potential antiepileptic agents by targeting the GABAa receptor. Docking studies showed that a series of twenty derivatives all exhibited higher binding scores than the standard drug Diazepam, indicating a potentially stronger interaction with the receptor.

Table 4: Docking Data for this compound Derivatives Against CNS Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score / Binding EnergyKey Interacting ResiduesExperimental ActivityReference
2,3-disubstituted quinazolinonesGABAa Receptor4COF-7.1 to -9.3 kcal/mol-Higher binding scores than Diazepam

Experimental Protocols

The methodologies cited in these studies generally follow a standardized computational workflow.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Ligand Structure: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using force fields like MMFF94 to obtain stable conformations.

2. Molecular Docking Simulation:

  • Software: Commonly used software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm: The software's algorithm, often a Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the active site.

  • Scoring: The program calculates the binding affinity, typically expressed in kcal/mol, for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • The docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazolinone derivative and the amino acid residues of the target protein. This analysis provides insights into the structural basis of the observed biological activity and guides further lead optimization.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the docking studies of this compound derivatives.

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking Simulation cluster_analysis Analysis PDB Target Protein (from PDB) PrepProt Prepare Protein (Add H, Remove Water) PDB->PrepProt Ligands Quinazolinone Derivatives (2D) PrepLig Prepare Ligands (3D Conversion, Energy Min.) Ligands->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analysis Analyze Poses & Interactions Dock->Analysis Correlation Correlate with Experimental Data Analysis->Correlation

Caption: A typical workflow for a molecular docking study.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway Quin Quinazolinone Derivative Quin->TLR4 Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, iNOS) NFkB->Genes

Caption: Inhibition of the TLR4/NF-κB signaling pathway.

G cluster_sar Structure-Activity Relationship (SAR) Cycle Core Core Scaffold (Quinazolinone) Synth Synthesize Derivatives (R1, R2...) Core->Synth Test Biological Testing (in vitro) Synth->Test Dock Molecular Docking Synth->Dock Analyze Analyze Data & Identify Trends Test->Analyze Dock->Analyze Analyze->Synth Design Next Generation Lead Optimized Lead Compound Analyze->Lead

Caption: Logical flow of a Structure-Activity Relationship study.

References

A Comparative Analysis of Conventional and Microwave-Assisted Synthesis of 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4(3H)-quinazolinones, a class of heterocyclic compounds with significant pharmacological activities, has traditionally been accomplished through conventional heating methods.[1] However, the advent of microwave-assisted organic synthesis has provided a more efficient and environmentally friendly alternative.[2] This guide presents a comparative study of these two synthetic approaches, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.

Data Presentation: A Quantitative Comparison

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and product yield. The following table summarizes the quantitative data from a comparative study on the synthesis of a specific 4(3H)-quinazolinone derivative.

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours5 minutes
Yield (%) 79%87%
Microwave Power N/A800 Watts

Source: E-Journal UIN Malang[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound derivatives via conventional and microwave-assisted techniques.

Conventional Synthesis Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

This conventional method involves a two-step process starting with the synthesis of a benzoxazinone (B8607429) intermediate.[4]

Step 1: Synthesis of Benzoxazinone Intermediate

Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

  • Anthranilic acid (5 mmol), acetic anhydride (6 mmol), and a substituted amine (6 mmol) are added to a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea.

  • The mixture is stirred and heated at 80°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of benzene:acetone:acetic acid (8:1:1).

  • Upon completion, the product is isolated and purified.[4]

Microwave-Assisted Synthesis Protocol: One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones

This protocol describes a one-pot, three-component reaction under microwave irradiation.

  • Anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and a substituted amine (6 mmol) are mixed in ethanol (B145695) (10 mL).

  • The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.

  • After the reaction is complete, the mixture is poured over crushed ice.

  • The crude product that separates is collected by filtration.

  • The final product is purified by recrystallization from ethanol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflow of both conventional and microwave-assisted synthesis of 4(3H)-quinazolinones, as well as a plausible reaction mechanism.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A Starting Materials (e.g., Anthranilic Acid, Acetic Anhydride, Amine) B Intermediate Formation (Benzoxazinone) A->B C Reaction with Amine in Deep Eutectic Solvent B->C D Heating at 80°C (Several Hours) C->D E Work-up and Purification D->E F Final Product (this compound) E->F G Starting Materials (e.g., Anthranilic Acid, Orthoester, Amine) H One-Pot Reaction in Ethanol G->H I Microwave Irradiation (120°C, Minutes) H->I J Work-up and Purification I->J K Final Product (this compound) J->K

Caption: A comparative workflow of conventional vs. microwave synthesis.

G A Anthranilic Acid C Benzoxazinone Intermediate A->C + B Acetic Anhydride B->C E Ring Opening C->E + D Amine (R-NH2) D->E F Intermediate E->F G Cyclization (-H2O) F->G H This compound G->H

Caption: Plausible mechanism for this compound synthesis.

References

Comparison Guide: Validation of the Mechanism of Action for QNB-123, a Novel 4(3H)-Quinazolinone-Based PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer effects.[1][2][3] Many compounds in this class function as kinase inhibitors.[4][5] This guide introduces QNB-123, a novel this compound drug candidate. We hypothesize that QNB-123 exerts its anti-cancer effects by directly inhibiting Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer, driving cell proliferation, survival, and resistance to therapy.

To validate this mechanism of action (MoA), we present a series of experiments comparing the performance of QNB-123 with Alpelisib, an established and FDA-approved PI3Kα inhibitor. The following sections provide direct, quantitative comparisons of their effects on cell viability, enzyme activity, and downstream signaling, supported by detailed experimental protocols and visual workflows.

Comparative Performance Data

The following tables summarize the quantitative data from key experiments designed to probe the activity and mechanism of QNB-123.

Table 1: Cellular Cytotoxicity in MCF-7 Human Breast Cancer Cells

This table compares the half-maximal inhibitory concentration (IC50) of QNB-123 and Alpelisib, demonstrating their efficacy in suppressing the proliferation of MCF-7 cells, which harbor a common PIK3CA activating mutation.

CompoundCell LineAssay TypeIncubation TimeIC50 (nM)
QNB-123 MCF-7MTT Assay72 hours45.2 ± 3.8
Alpelisib MCF-7MTT Assay72 hours38.5 ± 4.1

Table 2: In Vitro Kinase Inhibition Profile

This table shows the IC50 values of QNB-123 and Alpelisib against key Class I PI3K isoforms, highlighting the potency and selectivity of our drug candidate. Data was generated using a luminescence-based kinase assay.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
QNB-123 15.8 ± 2.1450.6 ± 25.3398.1 ± 19.8>1000
Alpelisib 5.2 ± 0.9>1000250.7 ± 15.4>1000

Table 3: Inhibition of Downstream PI3K Signaling

This table presents the quantitative analysis of Western blot data. It shows the reduction in the phosphorylation of key downstream effectors, Akt and S6 Ribosomal Protein, in MCF-7 cells after a 2-hour treatment with 100 nM of each compound. Values represent the fold change in the phospho-protein/total-protein ratio relative to the vehicle control.

Compound (100 nM)p-Akt (Ser473) Fold Changep-S6 (Ser235/236) Fold Change
QNB-123 0.21 ± 0.040.35 ± 0.06
Alpelisib 0.18 ± 0.030.29 ± 0.05

Mechanism of Action Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway, the experimental workflow, and the logical framework for the mechanism of action validation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation QNB123 QNB-123 QNB123->PI3K Inhibition

Proposed Mechanism of Action for QNB-123.

Experimental_Workflow cluster_assays Parallel Assays start Hypothesis: QNB-123 inhibits PI3K step1 Cell Culture (e.g., MCF-7) start->step1 step2 Treat cells with QNB-123 vs. Control step1->step2 assay1 Cell Viability (MTT Assay) step2->assay1 assay2 Pathway Analysis (Western Blot) step2->assay2 step3 Data Analysis & Quantification assay1->step3 assay2->step3 assay3 Enzyme Kinetics (In Vitro Kinase Assay) assay3->step3 end Conclusion: MoA Validated step3->end

Experimental workflow for MoA validation.

Logical_Framework cluster_evidence Lines of Evidence hypothesis Hypothesis: QNB-123 is a PI3K inhibitor biochemical Biochemical Evidence (In Vitro Kinase Assay) Does QNB-123 inhibit the purified PI3K enzyme? hypothesis->biochemical Test 1 cellular_target Cellular Target Engagement (Western Blot) Does QNB-123 block downstream PI3K signaling (p-Akt)? hypothesis->cellular_target Test 2 phenotypic Phenotypic Evidence (MTT Assay) Does QNB-123 reduce viability in PI3K-dependent cells? hypothesis->phenotypic Test 3 conclusion Conclusion: The data collectively support the hypothesis that QNB-123 functions as a PI3K inhibitor. biochemical->conclusion cellular_target->conclusion phenotypic->conclusion

Logical framework for MoA validation.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability after drug treatment.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of QNB-123 and Alpelisib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: In Vitro PI3K Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

  • Reagent Preparation: Prepare serial dilutions of QNB-123 and Alpelisib in the kinase assay buffer. Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.) and the lipid substrate (PIP2) in the appropriate buffers.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 substrate.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. Luminescence is proportional to kinase activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: Western Blotting for PI3K Pathway Markers

This protocol is used to detect changes in the phosphorylation status of proteins downstream of PI3K, providing evidence of target engagement within a cellular context.

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in a serum-free medium for 12 hours. Treat the cells with 100 nM of QNB-123, Alpelisib, or DMSO for 2 hours. Stimulate the pathway with a growth factor (e.g., IGF-1) for the final 30 minutes of treatment.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the supernatant after centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

References

Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of 2- and 3-Substituted 4(3H)-Quinazolinones

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution pattern on the quinazolinone ring system, particularly at the 2- and 3-positions, plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of 2- and 3-substituted 4(3H)-quinazolinones, supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to elucidate structure-activity relationships and experimental workflows.

Anticancer Activity

Substitutions at both the 2- and 3-positions of the this compound core have yielded potent anticancer agents. The nature and position of the substituent significantly influence the cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2- and 3-substituted 4(3H)-quinazolinones against different human cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)
2-Substituted Derivatives
Compound 17 2-(2-methoxyphenyl) with a basic side chain at C8Multiple cell linesPotent activity reported[1]
2-Styrylquinazolin-4(3H)-one 51 2-styrylHT29 (Colon)<1[2]
2-(Naphthalen-1-yl)2-(naphthalen-1-yl)HT29 (Colon)0.02[2]
2-(4-Hydroxystyryl)2-(4-hydroxystyryl)Multiple cell linesSub-µM potency[2]
3-Substituted Derivatives
Compound A3 3-(2-(2-phenylthiazol-4-yl)ethyl)PC3 (Prostate)10[3]
MCF-7 (Breast)10
HT-29 (Colon)12
2,3-Disubstituted Derivatives
Compound 3j 2-aryl, 3-hydrazideMCF-7 (Breast)0.20
Compound 3g 2-aryl, 3-hydrazideA2780 (Ovarian)0.14
Compound 4 2-phenyl, 3-(4-carboxyphenyl)Caco-2 (Colon)23.31
HepG2 (Liver)53.29
MCF-7 (Breast)72.22
Compound 9 2-phenyl, 3-(3-carboxyphenyl)Caco-2 (Colon)Significant activity reported

Note: The activity of these compounds is highly dependent on the specific substituent and the cancer cell line being tested. For instance, some 2-substituted derivatives show sub-micromolar potency, while some 3-substituted and 2,3-disubstituted analogs also exhibit significant cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 105 cells/mL and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilization solution to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Quinazolinone Derivatives incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria. The substitution at the 2- and 3-positions is a key determinant of the antibacterial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 2- and 3-substituted 4(3H)-quinazolinones against different bacterial strains.

Compound ID/SeriesSubstitution PatternBacterial StrainMIC (µg/mL)
2-Substituted Derivatives
Compound 27 2-substitutedVancomycin-Resistant S. aureus≤0.5
Linezolid-Resistant S. aureus≤0.5
Compound 3f 2-disubstitutedmethyl-3-p-substitutedphenylS. aureus32
MRSA32
E. coli32
Compound 3p 2-disubstitutedmethyl-3-p-substitutedphenylS. aureus16
3-Substituted Derivatives
Compound 3m 3-((thiophen-2-ylmethylene)amino)-2-methylS. aureus1.95
2,3-Disubstituted Derivatives
Compounds 7a3 and 7a4 2,3-disubstitutedGram-negative bacteriaMild to high activity reported
Compound 20 2-substituted pyrrolidine, 3-(4-nitrophenyl)Multiple bacteriaMost active in its series

Note: The data suggests that both 2- and 3-substituted quinazolinones can be potent antibacterial agents. The specific nature of the substituent is critical for activity. For example, a thiophene-containing substituent at the 3-position leads to a low MIC value against S. aureus.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to match a 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the microtiter plate wells containing broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate (16-20h) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end SAR_Quinazolinone cluster_0 This compound Core cluster_1 Position 2 Substituents cluster_2 Position 3 Substituents cluster_3 Biological Activity core Quinazolinone Scaffold pos2 Aryl Styryl Heterocycle core->pos2 Substitution at C2 pos3 Substituted Phenyl Heterocycle Alkyl/Aryl Chains core->pos3 Substitution at N3 activity Anticancer Antimicrobial pos2->activity pos3->activity

References

Cross-Validation of Analytical Methods for 4(3H)-Quinazolinone Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of 4(3H)-quinazolinone, a heterocyclic compound foundational to numerous pharmaceuticals. In drug discovery and development, robust and validated analytical methods are critical for accurate quantification, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This document outlines and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is needed.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as during reaction monitoring and for the analysis of purified compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. GC-MS provides excellent separation and structural information, making it valuable for impurity identification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices like plasma and urine, where low detection limits are crucial.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound derivatives. The data for HPLC-UV and LC-MS/MS are based on a representative compound, 2-Acetyl-4(3H)-quinazolinone, while the GC-MS data reflects general performance expectations for similar analytes due to the limited availability of specific validation studies for this compound.

Table 1: HPLC-UV Method Performance for 2-Acetyl-4(3H)-quinazolinone [1]

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance for 2-Acetyl-4(3H)-quinazolinone in a Biological Matrix [1]

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 3: Typical GC-MS Method Performance for Analytes of Similar Volatility and Polarity

ParameterTypical Result
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Workflows and Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable analytical results. The following sections provide representative experimental workflows and protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: Workflow for quantitative analysis of this compound by HPLC-UV.

Protocol for HPLC-UV Analysis of 2-Acetyl-4(3H)-quinazolinone [1]

  • Instrumentation: HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 to 100 µg/mL.

    • Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

GC-MS Analysis with Derivatization Workflow

GCMS_Workflow cluster_prep Sample and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Inject into GC-MS System C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection (Scan/SIM) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: General workflow for GC-MS analysis of this compound after derivatization.

General Protocol for GC-MS Analysis of this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometry Mode:

    • Qualitative: Full scan mode (e.g., m/z 50-550).

    • Quantitative: Selected Ion Monitoring (SIM) for higher sensitivity.

  • Derivatization (Silylation):

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

  • Sample Preparation:

    • Prepare a stock solution of the derivatized standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize the unknown samples using the same procedure.

LC-MS/MS Analysis Workflow for Biological Samples

LCMSMS_Workflow cluster_prep Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifuge B->C D Evaporate & Reconstitute C->D E Inject into LC System D->E F Gradient Elution on C18 Column E->F G MS/MS Detection (MRM) F->G H Integrate Peak Areas (Analyte/IS) G->H I Calculate Peak Area Ratio H->I J Quantify from Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification in biological fluids.

Protocol for LC-MS/MS Analysis of 2-Acetyl-4(3H)-quinazolinone in Plasma [1]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

    • Source Parameters: Optimize capillary voltage, gas temperature, and gas flow for the specific instrument.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add an internal standard.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of the unknown samples from the calibration curve.

Conclusion

The cross-validation of analytical methods is paramount in the pharmaceutical industry to ensure data integrity and reliability. For the characterization of this compound, HPLC-UV serves as a robust and accessible method for routine quantitative analysis of bulk and formulated products. GC-MS, particularly after derivatization, is a valuable tool for the identification of impurities and can be validated for quantitative purposes. LC-MS/MS stands out as the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity. The choice of method should be guided by the specific analytical challenge, taking into account the sample matrix, required limits of detection, and the intended use of the data. The protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 4(3H)-quinazolinone and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Summary

This compound and its derivatives are classified as hazardous substances. Safety Data Sheets (SDS) for structurally similar compounds indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., N95 dust mask) if handling the compound as a powder outside of a chemical fume hood.

Operational Plan for Waste Management

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Storage:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

  • Segregation: This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Disposal Procedure:

  • Collection: Accumulate waste in the appropriately labeled container.

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Chemical Degradation via Hydrolysis

While sending the waste for professional incineration is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into less hazardous components.

Important Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.

Objective: To hydrolyze this compound into anthranilic acid and ammonia/formate derivatives.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (B78521) (NaOH)

  • Appropriate reaction vessel with a reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.

  • Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition:

    • Acid Hydrolysis: Slowly add an excess of 2N to 6N hydrochloric acid to the flask.[1]

    • Alkaline Hydrolysis: Alternatively, slowly add an excess of 2N to 6N sodium hydroxide solution.[1]

  • Reaction:

    • Gently heat the mixture to reflux using a heating mantle.

    • Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring.[1] The reaction time may vary depending on the specific derivative and concentration.

  • Cooling and Neutralization:

    • Turn off the heat and allow the reaction mixture to cool to room temperature.

    • If acidic hydrolysis was performed, carefully neutralize the resulting solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • If alkaline hydrolysis was performed, carefully neutralize the resulting solution with an acid (e.g., hydrochloric acid).

  • Disposal of Products: The resulting solution containing anthranilic acid derivatives and ammonium (B1175870) salts should be disposed of as hazardous waste according to your institution's guidelines. While the primary hazardous structure has been degraded, the byproducts still require proper disposal.[2][3]

Quantitative Data for Disposal Considerations

Generator CategoryMonthly Generation of Hazardous WasteOn-site Accumulation Limit
Very Small Quantity Generator (VSQG)≤ 100 kg≤ 1,000 kg
Small Quantity Generator (SQG)> 100 kg and < 1,000 kg≤ 6,000 kg
Large Quantity Generator (LQG)≥ 1,000 kgNo limit

Visualizations

G Chemical Degradation Pathway of this compound via Hydrolysis A This compound D Anthranilic Acid Derivative A->D Hydrolysis E Ammonia / Formate Derivative A->E B Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) B->D B->E C Heat (Reflux) C->D C->E

Caption: Hydrolysis of this compound.

G Workflow for the Proper Disposal of this compound Waste A Generation of This compound Waste B Segregate as Hazardous Chemical Waste A->B C Collect in a Labeled, Sealed, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Maintain Waste Log D->E F Contact EHS or Licensed Waste Disposal Company E->F G Prepare for Pickup: Ensure Proper Labeling and Sealing F->G H Handover to Authorized Personnel G->H

Caption: Waste Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 4(3H)-Quinazolinone, a heterocyclic compound with significant applications in antimicrobial and antitumor research. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation

Table 2: Required Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles and a face shield.Ensure compliance with NIOSH (US) or EN 166 (EU) standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required.Inspect gloves for integrity before each use.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization.The type of respiratory protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure and ensure safety when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before beginning work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • When handling the solid form, minimize dust generation.

  • Avoid breathing dust or vapors.

  • Avoid contact with skin and eyes.

  • Use dedicated labware for handling this compound.

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a dry, room-temperature environment.

  • Segregate from incompatible materials such as strong oxidizing agents, acids, or bases.

Emergency Procedures

In the event of exposure, immediate action is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Recommended Procedures

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation and Storage:

  • Collect all waste, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste" and identify the contents as "this compound Waste".

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Disposal Method:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.

  • Landfill disposal is not recommended.

  • Do not dispose of this chemical into drains or the environment.

3. Spill Cleanup:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, use an inert absorbent material.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log Chemical Inspect Inspect Container Receive->Inspect Store_Initial Store in Designated Area Inspect->Store_Initial Don_PPE Don Appropriate PPE Store_Initial->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chem Handle Chemical Work_in_Hood->Handle_Chem Decontaminate Decontaminate Work Area Handle_Chem->Decontaminate Spill Spill or Exposure Handle_Chem->Spill Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Satellite Area Label_Waste->Store_Waste Arrange_Pickup Arrange for Licensed Disposal Store_Waste->Arrange_Pickup Emergency_Response Follow Emergency Procedures Spill->Emergency_Response Emergency_Response->Segregate_Waste Dispose of Cleanup Material

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Quinazolinone
Reactant of Route 2
4(3H)-Quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.